Valsartan Ethyl Ester
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
ethyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N5O3/c1-5-7-12-23(32)31(24(18(3)4)26(33)34-6-2)17-19-13-15-20(16-14-19)21-10-8-9-11-22(21)25-27-29-30-28-25/h8-11,13-16,18,24H,5-7,12,17H2,1-4H3,(H,27,28,29,30)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSNVLAJCYDJEU-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Valsartan Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Valsartan Ethyl Ester is functionally understood as a prodrug of Valsartan, a potent and highly selective angiotensin II receptor antagonist. Its therapeutic activity is therefore predicated on its in-vivo hydrolysis to the active parent compound, Valsartan. This guide delineates the mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways and experimental workflows. The available data robustly characterizes the pharmacological profile of Valsartan, while direct quantitative assessment of this compound's intrinsic activity is not extensively documented in publicly available literature, reinforcing its classification as a prodrug.
The Prodrug Concept: Conversion of this compound to Valsartan
This compound is the ethyl ester derivative of Valsartan. In pharmaceutical sciences, esterification is a common strategy to create prodrugs, which are inactive or less active precursors of a drug that are converted into the active form in the body. This conversion, typically through hydrolysis by esterase enzymes present in the plasma and various tissues, can enhance oral bioavailability, improve stability, or modify the pharmacokinetic profile of the parent drug.
The mechanism of action of this compound is therefore indirect and relies on its biotransformation to Valsartan. The ester linkage is cleaved, releasing the active carboxylic acid moiety of Valsartan, which is essential for its interaction with the angiotensin II receptor.
In-Vivo Hydrolysis
Core Mechanism of Action: Valsartan as a Selective Angiotensin II Receptor Antagonist
The therapeutic effects of this compound are mediated by its active form, Valsartan. Valsartan is a non-peptide, orally active antagonist of the angiotensin II type 1 (AT1) receptor.[1] It exhibits high affinity and selectivity for the AT1 receptor over the AT2 receptor, which is crucial for its specific pharmacological effects.[2][3]
The Renin-Angiotensin-Aldosterone System (RAAS)
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. Angiotensin II is the primary active component of this system, exerting its effects by binding to AT1 and AT2 receptors.
Selective Blockade of the AT1 Receptor
Valsartan competitively inhibits the binding of angiotensin II to the AT1 receptor.[1] This blockade prevents the downstream physiological effects of angiotensin II, which include:
-
Vasoconstriction: Angiotensin II is a potent vasoconstrictor. By blocking its action, Valsartan leads to vasodilation and a reduction in peripheral resistance, thereby lowering blood pressure.[4]
-
Aldosterone (B195564) Secretion: Angiotensin II stimulates the adrenal cortex to release aldosterone, a hormone that promotes sodium and water retention. Valsartan's antagonism of the AT1 receptor inhibits aldosterone secretion, leading to a decrease in sodium and water reabsorption in the kidneys.[4]
-
Sympathetic Nervous System Activation: Angiotensin II enhances sympathetic outflow. By blocking this effect, Valsartan can reduce sympathetic tone.
-
Cellular Growth and Proliferation: Angiotensin II has mitogenic effects on vascular smooth muscle and cardiac cells. Inhibition of these effects by Valsartan may contribute to its beneficial effects in cardiovascular remodeling.
The high selectivity of Valsartan for the AT1 receptor is a key feature, as the AT2 receptor is thought to mediate some beneficial effects, such as vasodilation and anti-proliferative actions.[2]
Quantitative Data
The following table summarizes the key quantitative parameters for Valsartan's interaction with the AT1 receptor. No direct binding affinity or IC50 data for this compound has been identified in the reviewed literature, which is consistent with its role as a prodrug.
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | 2.38 nM | Rat Aortic Smooth Muscle Cell Membranes | [1][2][3][5] |
| IC50 | 2.7 nM | Angiotensin II Type 1 (AT1) Receptor | [6] |
| Selectivity | ~30,000-fold for AT1 over AT2 | Human Myometrial Membranes | [1][2][3] |
| pA2 | 8.4 | Bovine Adrenal Glomerulosa (Aldosterone Release) | [1] |
| pKi | 7.65 ± 0.12 | Cloned AT1 Receptor (COS-7 cells) | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of angiotensin II receptor antagonists like Valsartan.
Radioligand Binding Assay for AT1 Receptor Affinity
This assay is used to determine the binding affinity (Ki) of a compound for the AT1 receptor.
Protocol:
-
Membrane Preparation:
-
Isolate cell membranes from a tissue source rich in AT1 receptors (e.g., rat aortic smooth muscle cells).
-
Homogenize the tissue in a suitable buffer (e.g., ice-cold Tris-HCl buffer).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in the assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In assay tubes, combine the cell membrane preparation, a radiolabeled ligand specific for the AT1 receptor (e.g., [¹²⁵I]-Angiotensin II), and varying concentrations of the unlabeled test compound (e.g., Valsartan).
-
For determining non-specific binding, a separate set of tubes is prepared containing a high concentration of an unlabeled AT1 receptor antagonist.
-
Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to allow for binding equilibrium.
-
-
Separation and Detection:
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay for Aldosterone Release Inhibition
This assay measures the ability of a compound to inhibit angiotensin II-stimulated aldosterone release.
Protocol:
-
Cell Culture:
-
Culture bovine adrenal glomerulosa cells, which are known to produce aldosterone in response to angiotensin II.
-
-
Stimulation and Inhibition:
-
Pre-incubate the cells with varying concentrations of the test compound (e.g., Valsartan).
-
Stimulate the cells with a fixed concentration of angiotensin II.
-
Include control wells with no angiotensin II (basal release) and with angiotensin II alone (stimulated release).
-
-
Aldosterone Measurement:
-
After a specific incubation period, collect the cell supernatant.
-
Measure the concentration of aldosterone in the supernatant using a suitable method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Plot the aldosterone concentration as a function of the test compound concentration.
-
Determine the pA2 value, which is a measure of the antagonist's potency.
-
Visualizations
Signaling Pathway of Valsartan's Action
Caption: this compound is hydrolyzed to Valsartan, which blocks Angiotensin II binding to the AT1 receptor.
Experimental Workflow for AT1 Receptor Binding Assay
Caption: A stepwise workflow for determining the binding affinity of a compound to the AT1 receptor.
Conclusion
The mechanism of action of this compound is intrinsically linked to its identity as a prodrug of Valsartan. Its therapeutic efficacy is realized upon in-vivo enzymatic hydrolysis to the active Valsartan molecule. Valsartan then acts as a highly selective antagonist of the angiotensin II type 1 (AT1) receptor, a key component of the Renin-Angiotensin-Aldosterone System. By blocking the effects of angiotensin II at the AT1 receptor, Valsartan effectively lowers blood pressure and confers cardiovascular protection. While extensive quantitative data and detailed experimental protocols are available for Valsartan, confirming its potent and selective AT1 receptor antagonism, there is a notable absence of such data for this compound itself in the public domain. This reinforces the understanding that this compound's pharmacological activity is a direct consequence of its conversion to Valsartan. Future research could focus on quantifying the in-vivo conversion rate and efficiency of this compound to further refine its pharmacokinetic and pharmacodynamic profile.
References
- 1. ClinPGx [clinpgx.org]
- 2. Valsartan | Angiotensin AT1 Receptors | Tocris Bioscience [tocris.com]
- 3. Valsartan, High affinity, selective AT1 antagonist, Each | Safety Glasses Website [safetyglasses.utechproducts.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. researchgate.net [researchgate.net]
Valsartan Ethyl Ester CAS number 1111177-30-0
CAS Number: 1111177-30-0
Chemical Name: (S)-N-Valeryl-N-([2'-(1H-tetrazole-5-yl)biphen-4-yl]methyl)-valine ethyl ester
This technical guide provides a comprehensive overview of Valsartan (B143634) Ethyl Ester, a key chemical intermediate and a known impurity in the synthesis of the widely prescribed antihypertensive drug, Valsartan. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences.
Physicochemical Properties
Valsartan Ethyl Ester is the ethyl ester derivative of Valsartan. While extensive data on the ester itself is limited, its properties are closely related to the parent compound.
| Property | This compound | Valsartan |
| CAS Number | 1111177-30-0[1] | 137862-53-4 |
| Molecular Formula | C26H33N5O3[2] | C24H29N5O3 |
| Molecular Weight | 463.6 g/mol [2] | 435.5 g/mol |
| Appearance | Off-White to Pale Beige Solid[3] | White to practically white fine powder |
| Solubility | Data not available | Sparingly soluble in water, freely soluble in ethanol (B145695) and methanol[4] |
| Melting Point | Data not available | 105-110 °C[4] |
| Boiling Point | Data not available | Data not available |
Mechanism of Action of the Parent Compound, Valsartan
This compound is an impurity and a potential prodrug of Valsartan.[3][5] As such, its biological activity is expected to be derived from its in vivo hydrolysis to Valsartan. Valsartan is a potent and selective antagonist of the angiotensin II type 1 (AT1) receptor.[6]
The Renin-Angiotensin System (RAS) is a critical regulator of blood pressure. Angiotensin II, the primary active component of the RAS, induces vasoconstriction, stimulates the release of aldosterone, and promotes sodium and water retention, all of which contribute to an increase in blood pressure.[7][8] Valsartan competitively inhibits the binding of angiotensin II to the AT1 receptor, thereby blocking its physiological effects and leading to a reduction in blood pressure.[6][7]
Below is a diagram illustrating the Renin-Angiotensin System and the point of intervention for Valsartan.
Experimental Protocols
General Synthesis of Valsartan Esters
The synthesis of Valsartan typically involves the coupling of a biphenyl (B1667301) tetrazole moiety with an L-valine ester derivative, followed by acylation and hydrolysis. A potential route for synthesizing this compound would involve using L-valine ethyl ester as a starting material and omitting the final hydrolysis step.
A generalized workflow for the synthesis is presented below.
Alkylation of L-valine ethyl ester:
-
Dissolve 4-(bromomethyl)-2'-(1-trityl-1H-tetrazol-5-yl)-1,1'-biphenyl and L-valine ethyl ester hydrochloride in a suitable solvent such as N,N-Dimethylformamide (DMF).
-
Add a non-nucleophilic base, for instance, N,N-Diisopropylethylamine (DIPEA), to the mixture.
-
Stir the reaction at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
The organic layer is then dried over anhydrous sodium sulfate (B86663) and concentrated under reduced pressure to yield the crude alkylated product.
Acylation with Valeryl Chloride:
-
Dissolve the crude product from the previous step in a chlorinated solvent like dichloromethane (B109758) (CH2Cl2).
-
Add a base, such as triethylamine, to the solution.
-
Cool the mixture in an ice bath and add valeryl chloride dropwise.
-
Allow the reaction to proceed to completion at room temperature.
-
The reaction is quenched with water, and the organic layer is separated, washed, dried, and concentrated to give the crude this compound.
Purification: Purification of the crude product can be achieved by column chromatography on silica (B1680970) gel using a suitable eluent system, such as a gradient of ethyl acetate (B1210297) in hexane.
Analytical Methods for Related Compounds
While specific methods for this compound are not established, analytical techniques used for Valsartan can be adapted for its quantification and characterization.
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is commonly used for the analysis of Valsartan and its impurities.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.02 M sodium dihydrogen phosphate, pH 2.5) and acetonitrile. The ratio can be optimized for the separation of the ethyl ester from other components.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength around 250 nm.
-
Sample Preparation: Dissolve the sample in a suitable diluent, such as the mobile phase.
Mass Spectrometry (MS): Mass spectrometry, often coupled with HPLC (LC-MS), can be used for the identification and structural confirmation of this compound by determining its exact mass and fragmentation pattern.
Pharmacological and Toxicological Data
There is a lack of specific pharmacological and toxicological data for this compound in the public domain. As it is an impurity, its levels in the final drug product are strictly controlled. The toxicological profile of Valsartan is well-established, and any safety assessment of the ethyl ester would likely be in the context of its potential to hydrolyze to Valsartan and any unique toxicity it might possess.
Conclusion
This compound, with CAS number 1111177-30-0, is a significant compound in the context of the synthesis and quality control of Valsartan. While it is primarily known as an impurity, understanding its physicochemical properties and potential synthetic routes is crucial for pharmaceutical scientists. The mechanism of action of its parent compound, Valsartan, through the antagonism of the AT1 receptor, provides a basis for understanding the potential biological effects of the ethyl ester, likely as a prodrug. Further research is needed to fully characterize the pharmacological and toxicological profile of this compound.
References
- 1. chemwhat.com [chemwhat.com]
- 2. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 3. Pharmacokinetics and pharmacodynamic effects of the angiotensin II antagonist valsartan at steady state in healthy, normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2007088558A2 - A process for purification of valsartan - Google Patents [patents.google.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Absolute bioavailability and pharmacokinetics of valsartan, an angiotensin II receptor antagonist, in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Physicochemical properties of valsartan and the effect of ethyl alcohol, propylene glycol and pH on its solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN103435567B - The process for purification of valsartan - Google Patents [patents.google.com]
An In-depth Technical Guide to Valsartan Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Valsartan (B143634) Ethyl Ester, an important derivative of the widely used antihypertensive drug, Valsartan. This document details its chemical identity, physicochemical properties, mechanism of action, and relevant experimental protocols, serving as a vital resource for professionals in drug development and chemical research.
Chemical Identity
Valsartan Ethyl Ester is the ethyl ester derivative of Valsartan, an angiotensin II receptor blocker (ARB). It is often encountered as a process impurity in the synthesis of Valsartan or used as a reference standard in analytical development.
-
IUPAC Name: ethyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate[1]
-
Synonyms: N-(1-Oxopentyl)-N-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine Ethyl Ester, Valsartan Impurity 9
-
CAS Number: 1111177-30-0
-
Chemical Formula: C₂₆H₃₃N₅O₃
-
Molecular Weight: 463.57 g/mol [2]
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and analytical characterization. The data available is summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₆H₃₃N₅O₃ | ChemScene[2], SynZeal[1] |
| Molecular Weight | 463.57 g/mol | ChemScene[2] |
| Appearance | Off-White to Pale Beige Solid | BOC Sciences (from search results) |
| Solubility | Data not available; expected to be more soluble in organic solvents than Valsartan. | Inferred |
| Melting Point | Data not available | ChemWhat[3] |
| LogP (calculated) | 4.6402 | ChemScene[2] |
| Topological Polar Surface Area (TPSA) | 101.07 Ų | ChemScene[2] |
| Storage Conditions | 4°C, protect from light | ChemScene[2] |
Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)
This compound is a prodrug that is hydrolyzed in the body to its active form, Valsartan. Valsartan exerts its therapeutic effect by acting as a selective antagonist of the angiotensin II type 1 (AT₁) receptor.[4][5][6][7]
The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[4][8]
-
Renin Release: When blood pressure drops, the kidneys release the enzyme renin.
-
Angiotensin I Formation: Renin cleaves angiotensinogen, a precursor protein from the liver, to form the inactive decapeptide, angiotensin I.
-
Angiotensin II Formation: Angiotensin-Converting Enzyme (ACE), found primarily in the lungs, converts angiotensin I into the highly active octapeptide, angiotensin II.
-
AT₁ Receptor Activation: Angiotensin II binds to AT₁ receptors on various tissues, leading to:
-
Vasoconstriction: Narrowing of blood vessels, which increases blood pressure.[4]
-
Aldosterone (B195564) Secretion: Stimulation of the adrenal glands to release aldosterone, which promotes sodium and water retention by the kidneys, increasing blood volume and pressure.[4]
-
Valsartan selectively blocks the AT₁ receptor, preventing angiotensin II from binding. This inhibition leads to vasodilation (widening of blood vessels) and reduced aldosterone secretion, resulting in a decrease in blood pressure.[4][5][8]
Experimental Protocols
The following sections detail generalized protocols for the synthesis and analysis of this compound based on common organic chemistry techniques and established methods for Valsartan and its analogues.
The synthesis of this compound typically follows a multi-step route common for Valsartan analogues. A representative pathway involves the alkylation of L-valine ethyl ester followed by acylation.
Step 1: N-Alkylation of L-Valine Ethyl Ester This step involves the reaction of 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole with L-valine ethyl ester.
-
Materials: 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole, L-valine ethyl ester hydrochloride, N,N-Diisopropylethylamine (DIPEA), Dichloromethane (B109758) (DCM).
-
Procedure:
-
Suspend L-valine ethyl ester hydrochloride in dichloromethane.
-
Add N,N-Diisopropylethylamine (DIPEA) to the suspension and stir until the solution becomes clear.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add a solution of 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole in dichloromethane dropwise to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 5% aqueous sodium bicarbonate solution and saturated brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-alkylated intermediate.
-
Step 2: N-Acylation with Valeryl Chloride The intermediate from Step 1 is acylated using valeryl chloride.
-
Materials: Crude product from Step 1, Valeryl chloride, Triethylamine (B128534) (TEA) or DIPEA, Dichloromethane (DCM).
-
Procedure:
-
Dissolve the crude N-alkylated intermediate in dichloromethane and cool to -10 °C.[9]
-
Add triethylamine or DIPEA to the solution.
-
Slowly add valeryl chloride dropwise, maintaining the temperature below 0 °C.[9]
-
After the addition is complete, stir the reaction at this temperature for 2-4 hours, then allow it to warm to room temperature and continue stirring for another 4-6 hours.[9]
-
Monitor the reaction by TLC.
-
Once complete, quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute acid (e.g., 1N HCl) and then with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude trityl-protected this compound.
-
Step 3: Deprotection (Detritylation) The final step is the removal of the trityl protecting group to yield this compound.
-
Materials: Crude product from Step 2, Formic acid or Trifluoroacetic acid (TFA), Methanol or DCM.
-
Procedure:
-
Dissolve the crude product from Step 2 in a suitable solvent like dichloromethane or a methanol/THF mixture.
-
Add a catalytic amount of acid (e.g., formic acid or TFA) and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture carefully with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic extracts, dry over sodium sulfate, and concentrate under vacuum.
-
Purify the resulting crude this compound using column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to obtain the pure product.
-
References
- 1. This compound | 1111177-30-0 | SynZeal [synzeal.com]
- 2. chemscene.com [chemscene.com]
- 3. chemwhat.com [chemwhat.com]
- 4. What is the mechanism of Valsartan? [synapse.patsnap.com]
- 5. Valsartan - Wikipedia [en.wikipedia.org]
- 6. Understanding How Valsartan Works to Lower Blood Pressure - Los Angeles Hub [wdch10.laphil.com]
- 7. nbinno.com [nbinno.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Synthesis method of valsartan - Eureka | Patsnap [eureka.patsnap.com]
The Role of Valsartan Ethyl Ester as a Valsartan Impurity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Valsartan Ethyl Ester, a known impurity in the active pharmaceutical ingredient (API) Valsartan. It delves into the formation, identification, and quantification of this impurity, adhering to regulatory standards. This document outlines the potential pathways of its emergence during synthesis and degradation, details analytical methodologies for its detection, and discusses the established pharmacopeial limits. The guide is intended to be a valuable resource for professionals in pharmaceutical research, development, and quality control, offering the necessary technical details to manage this specific impurity effectively.
Introduction
Valsartan is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension and heart failure. The purity of any API is critical to its safety and efficacy. Impurities in pharmaceuticals can arise from various sources, including the manufacturing process, degradation of the drug substance, or interaction with excipients. This compound has been identified as a process-related impurity and a potential degradation product of Valsartan.[1] Its presence in the final drug product is strictly controlled by regulatory agencies. This guide will explore the multifaceted role of this compound as a critical quality attribute in the manufacturing of Valsartan.
Formation of this compound
The formation of this compound is primarily linked to the presence of ethanol (B145695) during the manufacturing process of Valsartan.
2.1. Esterification during Synthesis and Purification:
Several synthesis routes for Valsartan have been described in scientific literature and patents. Some of these processes may utilize ethanol as a solvent for reaction or purification steps. In the presence of acidic catalysts or elevated temperatures, the carboxylic acid functional group of Valsartan can react with ethanol to form this compound.
2.2. Degradation:
This compound can also form as a degradation product. If the drug substance or its formulation is exposed to ethanol, for instance, from residual solvents or certain excipients, esterification can occur over time, particularly under stressful conditions such as heat and low pH. A patent for a high-stability Valsartan preparation suggests that the presence of acidic excipients can promote the formation of this compound during storage.
Signaling Pathway of Formation
Caption: Formation of this compound via esterification.
Regulatory Landscape and Pharmacopeial Standards
Regulatory bodies such as the United States Pharmacopeia (USP) and the Indian Pharmacopoeia (IP) have established limits for the presence of this compound in pharmaceutical products.
3.1. Quantitative Limits:
The accepted limit for this compound is crucial for ensuring the safety and quality of the final drug product. Both the USP monograph for "Amlodipine and Valsartan Tablets" and the Indian Pharmacopoeia 2022 specify a limit of not more than 0.2% for this compound.[2][3]
| Impurity Name | Pharmacopeia | Limit |
| This compound | USP (in Amlodipine and Valsartan Tablets) | ≤ 0.2% |
| This compound | Indian Pharmacopoeia 2022 | ≤ 0.2% |
Analytical Methodologies
Accurate and precise analytical methods are essential for the detection and quantification of this compound. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.
4.1. High-Performance Liquid Chromatography (HPLC):
A stability-indicating HPLC method is typically used to separate Valsartan from its impurities, including this compound. The USP monograph for "Amlodipine and Valsartan Tablets" provides a detailed HPLC method for the analysis of organic impurities.
4.1.1. Experimental Protocol (Based on USP Monograph for Amlodipine and Valsartan Tablets): [2][4]
-
Chromatographic System:
-
Column: A suitable C18 column.
-
Mobile Phase: A gradient mixture of a buffered aqueous phase and an organic solvent mixture.
-
Solution A: Water and triethylamine (B128534) (1000:10), with pH adjusted to 2.8 with phosphoric acid.
-
Solution B: Methanol and acetonitrile (B52724) (700:300).
-
-
Gradient Program:
Time (minutes) Solution A (%) Solution B (%) 0 50 50 3 50 50 15 20 80 20 20 80 22 50 50 | 30 | 50 | 50 |
-
Flow Rate: Typically around 1.0 mL/min.
-
Detector: UV detector set at an appropriate wavelength (e.g., 225 nm).
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
-
-
System Suitability:
-
The system is deemed suitable if parameters such as resolution between critical pairs, tailing factor, and replicate injection precision meet the predefined criteria.
-
-
Analysis:
-
The sample solution is injected into the chromatograph, and the peak area of this compound is determined. The concentration is calculated using a reference standard of this compound.
-
Experimental Workflow
Caption: Workflow for the analysis of this compound.
Toxicological Assessment
As of the current literature review, specific toxicological studies dedicated to this compound are not publicly available. The established limit of 0.2% by major pharmacopeias is based on the principles of impurity qualification as outlined in the International Council for Harmonisation (ICH) guidelines.
5.1. Qualification of Impurities:
The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for the qualification of impurities in new drug substances and new drug products, respectively. The qualification threshold for an unidentified impurity is typically 0.15% or 1.0 mg per day total intake (whichever is lower) for a maximum daily dose of ≤ 2 g/day . For identified impurities, higher limits can be justified based on scientific principles and toxicological data. The 0.2% limit for this compound suggests that at this level, the impurity is not considered to pose a significant safety risk.
5.2. General Considerations for Ester Impurities:
In general, ester impurities of carboxylic acid drugs may have different pharmacokinetic and pharmacodynamic properties compared to the parent drug. While some esters can be inactive prodrugs that are hydrolyzed back to the active parent compound in the body, others may have their own pharmacological or toxicological profiles. Without specific data for this compound, a conservative approach to control its level is warranted.
Logical Relationship for Risk Assessment
Caption: Logic for assessing the risk of this compound.
Conclusion
References
Angiotensin II Receptor Activity of Valsartan Ethyl Ester: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Valsartan (B143634), a potent and selective angiotensin II receptor blocker (ARB), is a widely prescribed therapeutic for hypertension and heart failure. Its ethyl ester derivative, valsartan ethyl ester, is recognized primarily as a prodrug and a key intermediate in some synthetic routes of valsartan. This technical guide provides an in-depth analysis of the angiotensin II receptor activity of valsartan and explores the anticipated role of this compound. While direct experimental data on the receptor binding and functional activity of this compound are limited, this paper synthesizes the available information on valsartan's pharmacology, presents relevant experimental protocols, and discusses the expected bioconversion of its ethyl ester prodrug. This document is intended to serve as a comprehensive resource for researchers and professionals engaged in the development and study of angiotensin II receptor antagonists.
Introduction to Angiotensin II Receptor Blockade
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure and cardiovascular homeostasis. The primary effector of this system, angiotensin II, exerts its physiological effects by binding to specific G protein-coupled receptors, most notably the angiotensin II type 1 (AT1) receptor. Activation of the AT1 receptor by angiotensin II triggers a cascade of intracellular signaling events, leading to vasoconstriction, aldosterone (B195564) secretion, and cellular growth and proliferation, all of which contribute to the elevation of blood pressure and the pathophysiology of cardiovascular diseases.
Valsartan is a non-peptide, orally active antagonist that selectively blocks the binding of angiotensin II to the AT1 receptor, thereby inhibiting its downstream effects.[1] This selective blockade leads to vasodilation, reduced aldosterone production, and a decrease in blood pressure.[1]
Valsartan and its Prodrug, this compound
This compound is the ethyl ester form of valsartan. In the context of drug development, ester prodrugs are often synthesized to enhance the oral bioavailability of a parent drug by increasing its lipophilicity and facilitating its absorption. Following administration, these prodrugs are designed to be hydrolyzed by esterases in the body to release the active parent drug. While valsartan itself is orally active, its bioavailability is relatively low.[1] The synthesis of ester derivatives of valsartan has been explored as a strategy to improve its intestinal permeability.[2]
Angiotensin II Receptor Activity: Valsartan
The affinity and potency of valsartan at the angiotensin II receptors have been extensively characterized through various in vitro and in vivo studies.
Quantitative Data on Receptor Binding and Functional Activity
The following tables summarize the key quantitative data for valsartan's interaction with the angiotensin II receptors.
| Parameter | Value | Species/Tissue | Reference |
| Binding Affinity (Ki) | 2.38 nM | Rat aortic smooth muscle cell membranes | [3] |
| Binding Affinity (Kd) | 1.44 nmol/l | Rat aortic smooth muscle cell AT1 receptor ([3H]Valsartan) | [4] |
| pKi | 7.65 ± 0.12 | Cloned human AT1 receptors (COS-7 cells) | [5] |
| Selectivity | ~30,000-fold for AT1 over AT2 | Human myometrial membranes (AT2) vs. Rat aortic smooth muscle cell membranes (AT1) | [3] |
| IC50 | 21 nmol/L | Inhibition of Angiotensin II-induced plasminogen activator inhibitor-1 activity in rat aortic smooth muscle cells | [6] |
| pKb | 9.26 (after 3h incubation) | Rabbit aortic rings | [3] |
Table 1: Angiotensin II Receptor Binding Affinity and Potency of Valsartan
Angiotensin II Receptor Activity: this compound
A computational study utilizing molecular docking predicted a binding affinity for this compound at the AT1 receptor. However, it is crucial to note that this is a theoretical value and has not been experimentally validated.[7]
Experimental Protocols
This section outlines the detailed methodologies for key experiments relevant to the study of angiotensin II receptor antagonists and their prodrugs.
Radioligand Binding Assay for AT1 Receptor Affinity
This protocol is a standard method for determining the binding affinity of a compound for the AT1 receptor.
Objective: To determine the equilibrium dissociation constant (Kd) and the maximum binding capacity (Bmax) of a radioligand to the AT1 receptor, and to determine the inhibitory constant (Ki) of a test compound (e.g., valsartan or this compound).
Materials:
-
Cell membranes prepared from tissues or cells expressing the AT1 receptor (e.g., rat liver, rat aortic smooth muscle cells, or transfected cell lines like COS-7).
-
Radioligand: [125I]-(Sar1,Ile8) Angiotensin II or [3H]Valsartan.
-
Unlabeled competitor: Angiotensin II, Valsartan.
-
Test compound: this compound.
-
Binding buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4.
-
Wash buffer: e.g., ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and liquid scintillation counter or gamma counter.
Procedure:
-
Membrane Preparation: Homogenize tissues or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer and determine the protein concentration.
-
Saturation Binding Assay (to determine Kd and Bmax of the radioligand):
-
Incubate a fixed amount of membrane protein with increasing concentrations of the radioligand.
-
For each concentration, prepare tubes for total binding and non-specific binding (in the presence of a high concentration of unlabeled angiotensin II).
-
Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Terminate the incubation by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using Scatchard analysis or non-linear regression to determine Kd and Bmax.
-
-
Competition Binding Assay (to determine Ki of the test compound):
-
Incubate a fixed amount of membrane protein and a fixed concentration of the radioligand (typically at or below the Kd value) with increasing concentrations of the test compound.
-
Include controls for total binding (no competitor) and non-specific binding.
-
Follow the incubation, filtration, and washing steps as described for the saturation assay.
-
Measure the radioactivity and calculate the percentage of specific binding at each concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
-
In Vitro Hydrolysis of this compound (Prodrug Conversion)
This protocol provides a general framework for assessing the conversion of an ester prodrug to its active carboxylic acid form using liver microsomes.
Objective: To determine the rate of hydrolysis of this compound to valsartan in the presence of liver microsomes.
Materials:
-
This compound.
-
Valsartan (as a reference standard).
-
Liver microsomes (e.g., human, rat, or mouse).
-
NADPH regenerating system (optional, to assess concomitant oxidative metabolism).
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
Acetonitrile or other suitable organic solvent to terminate the reaction.
-
LC-MS/MS system for quantitative analysis.
Procedure:
-
Incubation:
-
Prepare a reaction mixture containing liver microsomes and phosphate buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding this compound to the mixture.
-
Incubate at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the samples to precipitate the proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of both this compound and the formed valsartan at each time point.
-
-
Data Analysis:
-
Plot the concentration of this compound versus time to determine the rate of its disappearance.
-
Plot the concentration of valsartan versus time to determine the rate of its formation.
-
Calculate the in vitro half-life (t1/2) of this compound.
-
Signaling Pathways and Experimental Workflows
Visual representations of the key pathways and experimental processes are provided below using Graphviz (DOT language).
Angiotensin II Receptor Signaling Pathway
Caption: Angiotensin II signaling pathway and the mechanism of action of Valsartan.
Experimental Workflow for Assessing Angiotensin II Receptor Antagonists
Caption: General experimental workflow for the development of an angiotensin II receptor antagonist.
Conclusion
Valsartan is a well-characterized, potent, and selective antagonist of the angiotensin II AT1 receptor. Its therapeutic efficacy is directly attributable to its high-affinity binding to and inhibition of this receptor. This compound, as a prodrug, is expected to have limited intrinsic activity at the AT1 receptor, with its pharmacological effects being dependent on its in vivo hydrolysis to the active parent molecule, valsartan. The experimental protocols and workflows detailed in this whitepaper provide a robust framework for the continued investigation of valsartan, its derivatives, and other novel angiotensin II receptor antagonists. Further experimental studies are warranted to definitively characterize the binding affinity, functional activity, and conversion kinetics of this compound to fully elucidate its pharmacological profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, pharmacokinetics, and pharmacodynamics studies of valsartan peptide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological profile of valsartan: a potent, orally active, nonpeptide antagonist of the angiotensin II AT1-receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of valsartan to mammalian angiotensin AT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Effect of valsartan on angiotensin II-induced plasminogen activator inhibitor-1 biosynthesis in arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
The Synthesis of Valsartan Ethyl Ester: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of the synthetic pathways for Valsartan (B143634) Ethyl Ester, an important ester derivative of the angiotensin II receptor antagonist, Valsartan. While the synthesis of Valsartan, often via its methyl ester, is widely documented, this paper focuses on the synthesis of the ethyl ester analogue. The methodologies presented are based on established synthetic routes for Valsartan, adapted for the ethyl ester derivative.
Introduction
Valsartan is a potent and selective antagonist of the angiotensin II type 1 (AT₁) receptor, widely prescribed for the treatment of hypertension and heart failure. The synthesis of Valsartan and its derivatives is a key area of research in pharmaceutical chemistry. Valsartan Ethyl Ester, or (S)-N-Valeryl-N-([2'-(1H-tetrazole-5-yl)biphenyl-4-yl]methyl)-valine ethyl ester, is a significant derivative, often encountered as an intermediate or a related compound in the manufacturing process of Valsartan. This guide details the core synthetic strategies, experimental protocols, and quantitative data related to its preparation.
Core Synthetic Strategy
The most common and industrially viable synthesis of Valsartan esters involves a multi-step process commencing with the alkylation of an L-valine ester. This is followed by an acylation step and subsequent deprotection of the tetrazole moiety. The use of L-valine ethyl ester as a starting material is a recognized pathway in the synthesis of Valsartan and its derivatives.
The primary synthetic route can be broken down into three key stages:
-
Alkylation: Nucleophilic substitution of a protected bromomethylbiphenyltetrazole with L-valine ethyl ester.
-
Acylation: N-acylation of the secondary amine with valeryl chloride.
-
Deprotection: Removal of the protecting group from the tetrazole ring to yield the final product.
A schematic representation of this synthetic pathway is provided below.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of Valsartan methyl ester and are expected to be highly applicable for the ethyl ester derivative.
Step 1: Synthesis of N-([2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl)-L-valine ethyl ester
This step involves the N-alkylation of L-valine ethyl ester with the protected biphenyl (B1667301) bromide.
Protocol:
-
To a stirred solution of L-valine ethyl ester hydrochloride (approximately 1.1 equivalents) in a suitable organic solvent such as N,N-dimethylformamide (DMF), add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (approximately 2.5 equivalents) at room temperature.
-
Add 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole (1 equivalent) to the reaction mixture.
-
Heat the mixture to 45-50°C and maintain this temperature with stirring for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine, then dry over anhydrous sodium sulfate (B86663).
-
Concentrate the organic phase under reduced pressure to obtain the crude product. This intermediate can be purified by column chromatography or carried forward to the next step without further purification.
Step 2: Synthesis of N-(1-oxopentyl)-N-([2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl)-L-valine ethyl ester
This step involves the acylation of the secondary amine with valeryl chloride.
Protocol:
-
Dissolve the crude N-([2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl)-L-valine ethyl ester (1 equivalent) in a solvent such as ethyl acetate.
-
Add a base, for example, triethylamine (B128534) (approximately 1.05 equivalents).
-
Cool the solution to approximately -10°C.
-
Slowly add valeryl chloride (approximately 1.0 equivalent) dropwise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to proceed at this temperature for a few hours, then warm to a higher temperature (e.g., 35°C) and continue stirring until the reaction is complete as monitored by TLC or HPLC.[1]
-
Upon completion, wash the reaction mixture with an aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the acylated product.
Step 3: Synthesis of this compound (Deprotection)
The final step is the removal of the trityl protecting group from the tetrazole ring under acidic conditions.
Protocol:
-
Dissolve the N-(1-oxopentyl)-N-([2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl)-L-valine ethyl ester (1 equivalent) in a mixture of a protic solvent like methanol and isopropanol (B130326).
-
Add a solution of hydrogen chloride in isopropanol (a slight excess) at room temperature and stir for a few hours.[2]
-
Monitor the reaction for the disappearance of the starting material.
-
The byproduct, trityl methyl ether, will precipitate out of the solution and can be removed by filtration.
-
Concentrate the filtrate under reduced pressure.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system, such as ethyl acetate, to yield the final product.[2]
Quantitative Data Summary
The following tables summarize the expected yields and reaction conditions for the synthesis of this compound, based on analogous reactions for the methyl ester.
| Step | Reactants | Reagents & Solvents | Temperature | Time | Yield (approx.) | Purity (approx.) |
| 1. Alkylation | L-valine ethyl ester HCl, 5-(4'-(bromomethyl)-[1,1'-biphenyl]-2-yl)-1-trityl-1H-tetrazole | DIPEA, DMF | 45-50°C | 4-6 h | 75-85% | >95% |
| 2. Acylation | N-([2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl)-L-valine ethyl ester, Valeryl chloride | Triethylamine, Ethyl Acetate | -10°C to 35°C | 5-8 h | 90-95% | >95% |
| 3. Deprotection | N-(1-oxopentyl)-N-([2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl)-L-valine ethyl ester | HCl in IPA, Methanol | 20-30°C | 2-4 h | 85-95% | >99% (after recrystallization) |
Table 1: Summary of Reaction Conditions and Expected Yields for this compound Synthesis.
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow from starting materials to the purified final product.
Conclusion
The synthesis of this compound can be efficiently achieved through a three-step process involving alkylation, acylation, and deprotection. The protocols provided, adapted from well-established methods for the corresponding methyl ester, offer a reliable pathway for obtaining this important derivative in high yield and purity. This guide serves as a valuable resource for researchers and professionals in the field of drug development and pharmaceutical synthesis, providing a solid foundation for the practical execution and optimization of this compound synthesis.
References
Valsartan Ethyl Ester as a research chemical for cardiovascular studies
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Valsartan (B143634), a potent and selective angiotensin II receptor blocker (ARB), is a cornerstone in the management of hypertension and heart failure. This technical guide explores the potential of Valsartan Ethyl Ester as a research chemical for cardiovascular studies. Positioned as a prodrug of valsartan, this esterified derivative offers a valuable tool for investigating the renin-angiotensin-aldosterone system (RAAS) and its modulation in various cardiovascular disease models. This document provides a comprehensive overview of the synthesis, proposed mechanism of action, and potential experimental applications of this compound, supported by a wealth of data from studies on its parent compound, valsartan.
Introduction
The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of blood pressure, fluid, and electrolyte balance. Dysregulation of this system is a key contributor to the pathophysiology of cardiovascular diseases, including hypertension, heart failure, and diabetic nephropathy. Angiotensin II, the primary effector of the RAAS, exerts its effects by binding to the angiotensin II type 1 (AT1) receptor, leading to vasoconstriction, aldosterone (B195564) secretion, and cellular growth.
Valsartan is a highly selective antagonist of the AT1 receptor, effectively blocking the detrimental effects of angiotensin II.[1][2][3] Its clinical efficacy in reducing cardiovascular morbidity and mortality is well-established through numerous large-scale clinical trials.[4][5][6] this compound, as a prodrug, is designed to be converted in vivo to the active moiety, valsartan, through the action of endogenous esterases. This approach may offer advantages in terms of formulation, absorption, and pharmacokinetic profiling in a research setting.
This guide aims to provide researchers with the necessary technical information to effectively utilize this compound in their cardiovascular studies.
Synthesis and Characterization
The synthesis of valsartan and its ester derivatives typically involves a multi-step process. While specific protocols for this compound are not extensively published in peer-reviewed literature, its synthesis can be inferred from established methods for creating similar valsartan esters, such as the methyl and benzyl (B1604629) esters, which are common intermediates in valsartan production.
A general synthetic approach involves the N-alkylation of L-valine ethyl ester with a substituted biphenyl (B1667301) derivative, followed by N-acylation and the formation of the characteristic tetrazole ring.
Table 1: Key Reactants and Intermediates in a Representative Synthesis of Valsartan Esters
| Compound | Role | Reference |
| 4-Bromomethyl-2'-(1H-tetrazol-5-yl)-1,1'-biphenyl | Biphenyl starting material | [7] |
| L-Valine Ethyl Ester | Chiral amino acid ester | Inferred from L-Valine Methyl Ester usage[7] |
| Valeryl Chloride | Acylating agent | [7] |
| Tri-n-butyltin azide (B81097) or Sodium azide | Tetrazole formation reagent | [7] |
Experimental Protocol: General Synthesis of a Valsartan Ester
This protocol is a generalized representation based on the synthesis of valsartan methyl ester and can be adapted for the ethyl ester.
-
N-Alkylation: L-valine ethyl ester hydrochloride is reacted with 4-bromomethyl-2'-(1H-tetrazol-5-yl)-1,1'-biphenyl in a suitable solvent (e.g., dimethylformamide) in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to yield N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine ethyl ester.
-
N-Acylation: The product from the previous step is then acylated with valeryl chloride in a solvent like dichloromethane, using a base such as triethylamine, to introduce the pentanoyl group.
-
Purification: The resulting this compound is purified using standard techniques such as column chromatography or recrystallization to achieve the desired purity for research applications.
Characterization of the final product should be performed using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC to confirm its identity and purity.
Mechanism of Action: A Prodrug Approach
This compound is anticipated to function as a prodrug, meaning it is an inactive or less active precursor that is converted to the active drug, valsartan, within the body. This conversion is expected to be catalyzed by ubiquitous esterase enzymes present in the plasma, liver, and other tissues.
Once hydrolyzed to valsartan, the active drug competitively and selectively blocks the binding of angiotensin II to the AT1 receptor.[8] This inhibition prevents the downstream signaling cascade that leads to vasoconstriction, sodium and water retention, and vascular and cardiac remodeling. By blocking the AT1 receptor, valsartan leads to vasodilation, reduced aldosterone secretion, and an overall decrease in blood pressure.[2][3]
Cardiovascular Effects (Based on Valsartan Data)
As this compound is expected to exert its effects through conversion to valsartan, the extensive body of research on valsartan provides a strong foundation for predicting its cardiovascular impact in experimental models.
Hemodynamic Effects
Numerous studies have demonstrated the potent antihypertensive effects of valsartan. It effectively lowers both systolic and diastolic blood pressure in various animal models of hypertension and in human clinical trials.[4][5][9]
Table 2: Summary of Hemodynamic Effects of Valsartan in Clinical Studies
| Study | Patient Population | Dosage | Key Findings | Reference |
| KYOTO HEART Study | High-risk hypertensive patients | Add-on valsartan | Significant reduction in cardiovascular events compared to non-ARB treatment. | [10] |
| VALIANT Trial | Post-myocardial infarction with heart failure or LV dysfunction | Valsartan vs. Captopril (B1668294) | Valsartan was as effective as captopril in reducing mortality and cardiovascular morbidity. | [6] |
| EFFERVESCENT | Patients with carotid artery atherosclerosis | Valsartan vs. Placebo | Regression in carotid atherosclerosis with valsartan treatment. |
Cardioprotective Effects
Beyond its blood pressure-lowering effects, valsartan has been shown to have direct cardioprotective properties. In a rat model of isoproterenol-induced cardiotoxicity, valsartan attenuated cardiac dysfunction and oxidative stress.[11] It has also been shown to reduce cardiovascular morbidity and mortality after myocardial infarction and in patients with heart failure.[4][6]
Experimental Protocols for Cardiovascular Studies
The following are example protocols that can be adapted for studying the effects of this compound in cardiovascular research.
In Vitro: Vascular Reactivity Studies
Objective: To assess the effect of valsartan (derived from this compound) on the contractility of isolated aortic rings.
Protocol:
-
Isolate thoracic aortas from experimental animals (e.g., spontaneously hypertensive rats).
-
Cut the aortas into 2-3 mm rings and mount them in an organ bath containing Krebs-Henseleit solution, gassed with 95% O₂ and 5% CO₂ at 37°C.
-
Allow the rings to equilibrate under a resting tension of 1.5 g for 60 minutes.
-
Induce contraction with a submaximal concentration of phenylephrine.
-
Once a stable contraction is achieved, add cumulative concentrations of this compound (or pre-hydrolyzed this compound) to assess its vasorelaxant effects.
-
Record changes in isometric tension using a force transducer.
In Vivo: Hypertensive Animal Model
Objective: To evaluate the antihypertensive efficacy of orally administered this compound.
Protocol:
-
Use a well-established model of hypertension, such as the spontaneously hypertensive rat (SHR) or angiotensin II-infused mouse.
-
Acclimatize the animals and obtain baseline blood pressure measurements using tail-cuff plethysmography or radiotelemetry.
-
Divide the animals into treatment groups: vehicle control, this compound (various doses), and a positive control (e.g., valsartan).
-
Administer the compounds orally (e.g., by gavage) daily for a predetermined period (e.g., 2-4 weeks).
-
Monitor blood pressure at regular intervals throughout the study.
-
At the end of the study, collect blood samples for pharmacokinetic analysis (measuring both this compound and valsartan concentrations) and tissues for histological or molecular analysis.
Conclusion
This compound presents a valuable opportunity for cardiovascular research as a prodrug of the well-characterized and clinically significant AT1 receptor antagonist, valsartan. Its use allows for the investigation of the RAAS in a variety of experimental settings. While direct comparative studies with valsartan are warranted to fully elucidate its pharmacokinetic and pharmacodynamic profile, the extensive data available for valsartan provides a robust framework for predicting its biological effects. This technical guide serves as a foundational resource for scientists and researchers looking to incorporate this compound into their cardiovascular research programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of the Impact of Esterases and Lipases from the Circulatory System against Substrates of Different Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Valsartan: a review of its use in patients with heart failure and/or left ventricular systolic dysfunction after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Real-world effectiveness of valsartan on hypertension and total cardiovascular risk: review and implications of a translational research program - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dovepress.com [dovepress.com]
- 11. Valsartan, an angiotensin II receptor blocker, attenuates cardiac dysfunction and oxidative stress in isoproterenol-induced cardiotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Analysis of Valsartan Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valsartan Ethyl Ester, the ethyl ester derivative of the potent angiotensin II receptor antagonist Valsartan, is a critical compound in pharmaceutical development and manufacturing. Ensuring its purity and stability is paramount for drug safety and efficacy. This application note details a proposed stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound and its separation from potential degradation products. Due to the limited availability of specific published methods for this compound, this method is adapted from validated protocols for Valsartan. The primary degradation pathway anticipated for this compound is the hydrolysis of the ester linkage to form Valsartan. Therefore, the developed method is designed to effectively separate the parent ester from its active pharmaceutical ingredient (API) form.
Analytical Method
A robust and reliable isocratic RP-HPLC method is proposed for the determination of this compound. The chromatographic conditions have been selected to provide optimal resolution between this compound and its primary degradant, Valsartan.
Chromatographic Conditions
| Parameter | Recommended Setting |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (65:35 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 250 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 20 minutes |
Experimental Protocols
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate for 15 minutes to ensure complete dissolution.
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
Preparation of Sample Solutions
-
Sample Stock Solution (1000 µg/mL): Accurately weigh an amount of the test sample equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of the mobile phase and sonicate for 15 minutes. Dilute to volume with the mobile phase and mix well.
-
Working Sample Solution (100 µg/mL): Filter a portion of the Sample Stock Solution through a 0.45 µm nylon syringe filter. Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.
Forced Degradation Studies Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.
-
Acid Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 1N HCl. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to 10 mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the Standard Stock Solution, add 1 mL of 1N NaOH. Heat the mixture at 80°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to 10 mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the Standard Stock Solution, add 1 mL of 30% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Dilute to 10 mL with the mobile phase.
-
Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 48 hours. After exposure, prepare a 100 µg/mL solution in the mobile phase.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 7 days. After exposure, prepare a 100 µg/mL solution in the mobile phase.
Data Presentation
The following tables summarize the expected quantitative data from the method validation, demonstrating its suitability for its intended purpose.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD of Peak Areas (n=6) | ≤ 2.0% |
Table 2: Method Validation Summary
| Validation Parameter | Result |
| Linearity (Concentration Range) | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Table 3: Summary of Forced Degradation Studies
| Stress Condition | % Degradation | Purity Angle | Purity Threshold |
| Acid Hydrolysis (1N HCl, 80°C, 2h) | ~15% | < Purity Threshold | Pass |
| Base Hydrolysis (1N NaOH, 80°C, 2h) | ~20% | < Purity Threshold | Pass |
| Oxidative (30% H₂O₂, RT, 24h) | ~10% | < Purity Threshold | Pass |
| Thermal (105°C, 48h) | No Significant Degradation | N/A | Pass |
| Photolytic (UV/Vis, 7 days) | No Significant Degradation | N/A | Pass |
Visualizations
Caption: Workflow for the HPLC analysis of this compound.
Caption: Proposed primary degradation pathway of this compound.
Application Note: HPLC Analysis of Valsartan Ethyl Ester
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of Valsartan Ethyl Ester, a potential process-related impurity or synthetic intermediate of Valsartan. The described method is adapted from established pharmacopeial procedures for the analysis of Valsartan and its related substances, ensuring a high degree of selectivity and reliability. This protocol is intended for researchers, scientists, and drug development professionals involved in the quality control and impurity profiling of Valsartan active pharmaceutical ingredient (API) and formulated drug products.
Introduction
Valsartan is an angiotensin II receptor blocker widely used in the treatment of hypertension and heart failure. During its synthesis, various related substances, including esters, can be formed as impurities. This compound is one such potential impurity that needs to be monitored to ensure the quality, safety, and efficacy of the final drug product. This document provides a detailed HPLC protocol for the effective separation and quantification of this compound from the bulk drug substance. The method is based on reversed-phase chromatography with UV detection, a technique commonly employed in pharmaceutical analysis for its accuracy and precision.
Experimental Protocol
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade or Milli-Q), Glacial Acetic Acid (analytical grade).
-
Reference Standards: Valsartan Reference Standard (RS), this compound Reference Standard.
-
Sample: Valsartan API or crushed tablets.
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is suitable for this analysis. The chromatographic conditions are summarized in the table below.
Table 1: HPLC Chromatographic Conditions
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile, Water, and Glacial Acetic Acid (500:500:1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 273 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
Mobile Phase Preparation: Combine 500 mL of acetonitrile, 500 mL of water, and 1 mL of glacial acetic acid. Filter the mixture through a 0.45 µm membrane filter and degas prior to use.
Standard Solution Preparation (Example Concentration: 100 µg/mL of Valsartan): Accurately weigh about 100 mg of Valsartan RS and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Sonicate if necessary to ensure complete dissolution. Dilute 5.0 mL of this stock solution to 50.0 mL with the mobile phase to obtain a final concentration of 100 µg/mL.
This compound Standard Solution (for identification and system suitability): Prepare a stock solution of this compound in the mobile phase. Further dilutions can be made to a suitable concentration for spiking or direct injection.
Sample Solution Preparation (from API): Accurately weigh about 100 mg of the Valsartan API and prepare a 100 µg/mL solution following the same procedure as for the Valsartan Standard Solution.
Sample Solution Preparation (from Tablets): Weigh and finely powder no fewer than 20 tablets. Accurately weigh a portion of the powder equivalent to 100 mg of Valsartan and transfer it to a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug. Dilute to volume with the mobile phase, mix well, and filter through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate. Prepare a 100 µg/mL solution by appropriate dilution with the mobile phase.
System Suitability
To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. A solution containing both Valsartan and this compound should be injected to verify the resolution between the two peaks.
Table 2: System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor (for Valsartan peak) | Not more than 2.0 |
| Theoretical Plates (for Valsartan peak) | Not less than 2000 |
| Relative Standard Deviation (%RSD) for replicate injections | Not more than 2.0% |
Data Presentation
The retention times for Valsartan and a potential impurity are presented below. The exact retention time of this compound should be confirmed using a reference standard.
Table 3: Typical Retention Times
| Compound | Retention Time (min) |
| Valsartan | ~ 4.6 |
Note: The retention time of this compound is expected to be different from that of Valsartan, and its elution order will depend on its polarity relative to Valsartan under the specified chromatographic conditions.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The HPLC method described in this application note provides a reliable and robust approach for the analysis of this compound in the presence of Valsartan. By adhering to the detailed protocol and system suitability criteria, researchers and quality control analysts can ensure accurate and precise results, contributing to the overall quality and safety of Valsartan products. This method can be readily implemented in a pharmaceutical laboratory setting for routine analysis and impurity profiling.
Application Notes and Protocols for the In Vitro Assay of Valsartan Ethyl Ester
Introduction
Valsartan (B143634) is a potent and selective antagonist of the Angiotensin II Type 1 (AT1) receptor, widely used in the management of hypertension and heart failure.[1] Valsartan ethyl ester is recognized as an impurity in the synthesis of valsartan.[2] While extensive in vitro data is available for valsartan, characterizing its high affinity and selectivity for the AT1 receptor, there is a notable absence of publicly available pharmacological data for this compound.[1][3] This document provides detailed protocols for in vitro assays that can be employed to determine the pharmacological activity of this compound and compare it to its parent compound, valsartan.
The provided methodologies are standard in vitro assays for assessing the binding affinity and functional antagonism of compounds targeting the AT1 receptor. These protocols will enable researchers to generate the necessary data to characterize the activity of this compound.
AT1 Receptor Signaling Pathway
Angiotensin II, upon binding to the AT1 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. This primarily involves the activation of the Gq/11 protein, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events contribute to various cellular responses, including vasoconstriction and cellular growth. Furthermore, AT1 receptor activation can lead to the transactivation of the Epidermal Growth Factor Receptor (EGFR), subsequently activating downstream pathways such as the ERK/MAPK and Akt signaling cascades, which are involved in cell proliferation and survival.
Data Presentation
The following tables summarize the known in vitro pharmacological data for valsartan. The corresponding values for this compound are listed as "To Be Determined" (TBD), as they are not currently available in the public domain. The protocols provided in this document are designed to generate this data.
Table 1: AT1 Receptor Binding Affinity
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) | Selectivity (over AT2) |
| Valsartan | Human AT1 | Radioligand Binding | 2.38 | 2.7 | ~30,000-fold |
| This compound | Human AT1 | Radioligand Binding | TBD | TBD | TBD |
Table 2: Functional Antagonism
| Compound | Assay Type | Cell Line | Measured Effect | pA2 / IC50 |
| Valsartan | Calcium Mobilization | CHO-AT1 | Inhibition of Ang II-induced Ca2+ release | TBD |
| Valsartan | Aldosterone Release | Bovine Adrenal Glomerulosa | Inhibition of Ang II-stimulated release | pA2 = 8.4 |
| This compound | Calcium Mobilization | CHO-AT1 | Inhibition of Ang II-induced Ca2+ release | TBD |
Experimental Protocols
The following are detailed protocols for two common in vitro assays to characterize the interaction of this compound with the AT1 receptor.
Radioligand Binding Assay
This assay determines the binding affinity of the test compound to the AT1 receptor by measuring its ability to compete with a radiolabeled ligand.
Experimental Workflow: Radioligand Binding Assay
Materials:
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human AT1 receptor (CHO-AT1).
-
Radioligand: [125I]-Sar1,Ile8-Angiotensin II.
-
Test Compounds: this compound, Valsartan (as a reference).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: 1 µM unlabeled Angiotensin II.
-
Filtration Plates: 96-well glass fiber filter plates.
-
Scintillation Fluid.
-
Gamma Counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound and valsartan in the assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer (for total binding) or 25 µL of 1 µM unlabeled Angiotensin II (for non-specific binding) or 25 µL of test compound dilution.
-
25 µL of radioligand ([125I]-Ang II) at a final concentration of ~0.1-0.5 nM.
-
50 µL of cell membrane suspension (5-10 µg of protein per well).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer.
-
Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This functional assay measures the ability of a compound to antagonize the Angiotensin II-induced increase in intracellular calcium concentration in cells expressing the AT1 receptor.
Experimental Workflow: Calcium Mobilization Assay
Materials:
-
Cells: CHO-AT1 cells.
-
Cell Culture Medium: Standard cell culture medium appropriate for CHO cells.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.
-
Probenecid (B1678239): An anion-exchange inhibitor to prevent dye leakage (optional, but recommended).
-
Agonist: Angiotensin II.
-
Test Compounds: this compound, Valsartan (as a reference).
-
Fluorescence Plate Reader: A plate reader with the capability for kinetic fluorescence measurements (e.g., FLIPR).
Procedure:
-
Cell Seeding: Seed CHO-AT1 cells into a 96-well black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in the assay buffer.
-
Remove the cell culture medium from the wells and add 100 µL of the loading buffer to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and valsartan in the assay buffer.
-
After the dye loading incubation, wash the cells once with the assay buffer.
-
Add 50 µL of the test compound dilutions to the respective wells and incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Prepare a solution of Angiotensin II in the assay buffer at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the plate in the fluorescence plate reader.
-
Initiate the fluorescence reading and, after establishing a stable baseline, add 50 µL of the Angiotensin II solution to each well.
-
Continue to measure the fluorescence intensity for at least 60-120 seconds.
-
-
Data Analysis:
-
Determine the increase in fluorescence signal (peak response) for each well.
-
Plot the percentage of inhibition of the Angiotensin II response against the logarithm of the test compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Conclusion
The provided application notes and protocols offer a comprehensive framework for the in vitro characterization of this compound. By employing these standardized assays, researchers can elucidate the binding affinity and functional activity of this valsartan-related impurity at the AT1 receptor. This will enable a direct comparison with the well-characterized pharmacological profile of valsartan and provide valuable insights into the potential biological effects of this compound.
References
Application Notes and Protocols: Valsartan Ethyl Ester for Quality Control (QC) Applications in Drug Synthesis
Introduction
Valsartan is an angiotensin II receptor blocker (ARB) widely used in the treatment of hypertension and heart failure. The synthesis of Valsartan is a multi-step process that can generate various process-related impurities. One such critical impurity is Valsartan Ethyl Ester (VEE), chemically known as (S)-N-Valeryl-N-([2'-(1H-tetrazole-5-yl)biphen-4-yl]methyl)-valine ethyl ester. The presence of VEE in the final Active Pharmaceutical Ingredient (API) indicates incomplete hydrolysis of the ester intermediate during the synthesis process. Therefore, robust analytical methods for the detection and quantification of VEE are essential for ensuring the quality, safety, and efficacy of Valsartan drug products.[1][2][3][4]
These application notes provide detailed protocols for the quality control of this compound in Valsartan drug synthesis, targeting researchers, scientists, and drug development professionals.
Physicochemical Properties
A thorough understanding of the physicochemical properties of both Valsartan and its ethyl ester impurity is fundamental for developing effective analytical methods.
| Property | Valsartan | This compound |
| Chemical Name | N-(1-oxopentyl)-N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-L-valine | (S)-N-Valeryl-N-([2'-(1H-tetrazole-5-yl)biphen-4-yl]methyl)-valine Ethyl Ester |
| CAS Number | 137862-53-4 | 1111177-30-0 |
| Molecular Formula | C₂₄H₂₉N₅O₃ | C₂₆H₃₃N₅O₃ |
| Molecular Weight | 435.52 g/mol | 463.57 g/mol [3] |
| Appearance | White or almost white, hygroscopic powder. | Off-white to white solid. |
| Solubility | Practically insoluble in water, freely soluble in anhydrous ethanol. | Soluble in organic solvents like acetonitrile (B52724) and methanol. |
| Melting Point | 116-117°C[5] | Not readily available. |
Formation of this compound in Drug Synthesis
The formation of this compound is a direct consequence of the synthetic route employed for Valsartan. A common pathway involves the use of L-valine ethyl ester as a starting material. If the final hydrolysis step to convert the ester to the carboxylic acid (Valsartan) is incomplete, VEE will remain as an impurity in the final product.
Analytical Protocol for Quality Control
A validated High-Performance Liquid Chromatography (HPLC) method is the standard for the quantification of this compound in Valsartan drug substance.
Scope
This protocol describes a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound impurity in Valsartan Active Pharmaceutical Ingredient (API).
Reagents and Materials
-
Valsartan API (Sample)
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade, filtered and degassed)
-
Ortho-phosphoric acid or Glacial Acetic Acid (AR Grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
Equipment
-
HPLC system with a UV or PDA detector
-
Analytical balance
-
pH meter
-
Sonicator
Chromatographic Conditions
The following chromatographic conditions are recommended for the separation of Valsartan and this compound.
| Parameter | Recommended Conditions |
| Column | C18, 250 mm x 4.6 mm, 5 µm (e.g., Symmetry C18, Thermo-hypersil ODS) |
| Mobile Phase | A mixture of Acetonitrile and a buffer (e.g., 0.02 M Sodium Dihydrogen Ortho-phosphate, pH adjusted to 2.5 with ortho-phosphoric acid) in a ratio of approximately 58:42 (v/v). An alternative is a mixture of water, acetonitrile, and glacial acetic acid (e.g., 50:50:0.1, v/v/v). |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 250 nm or 273 nm |
| Injection Volume | 10 µL or 20 µL |
| Column Temperature | Ambient or controlled at 30°C. |
| Run Time | Sufficient to allow for the elution of both Valsartan and this compound (typically around 20-30 minutes). |
Preparation of Solutions
Diluent: A mixture of acetonitrile and water (50:50, v/v) is commonly used.
Standard Stock Solution (this compound):
-
Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent. Mix well. This gives a concentration of approximately 100 µg/mL.
Working Standard Solution:
-
Pipette 1.0 mL of the Standard Stock Solution into a 100 mL volumetric flask.
-
Dilute to volume with the diluent and mix well. This gives a concentration of approximately 1.0 µg/mL, which often corresponds to a 0.1% impurity level relative to the sample concentration.
Sample Solution (Valsartan API):
-
Accurately weigh about 100 mg of the Valsartan API sample into a 100 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent. Mix well. This gives a concentration of approximately 1000 µg/mL (1 mg/mL).
System Suitability
Before sample analysis, the chromatographic system must meet predefined suitability parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | Not more than 2.0 for the Valsartan peak. |
| Theoretical Plates (N) | Not less than 2500 for the Valsartan peak. |
| Resolution (Rs) | Not less than 2.0 between the Valsartan and this compound peaks. |
| Relative Standard Deviation (%RSD) | Not more than 5.0% for six replicate injections of the Working Standard Solution. |
Analytical Procedure
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the Working Standard Solution six times and verify that the system suitability criteria are met.
-
Inject the Sample Solution in duplicate.
Calculation
The percentage of this compound in the Valsartan API is calculated using the following formula:
% VEE = (Area_VEE_Sample / Area_VEE_Standard) * (Conc_Standard / Conc_Sample) * 100
Where:
-
Area_VEE_Sample is the peak area of this compound in the sample chromatogram.
-
Area_VEE_Standard is the average peak area of this compound from the replicate injections of the Working Standard Solution.
-
Conc_Standard is the concentration of this compound in the Working Standard Solution (in mg/mL).
-
Conc_Sample is the concentration of Valsartan in the Sample Solution (in mg/mL).
Method Validation Parameters
The analytical method should be validated according to ICH guidelines. Typical validation parameters are summarized below.
| Parameter | Typical Results and Acceptance Criteria |
| Specificity | The method should be able to resolve the this compound peak from the main Valsartan peak and other potential impurities. Peak purity analysis using a PDA detector is recommended. |
| Linearity | A linear relationship between the peak area and concentration should be established over a range (e.g., from the Limit of Quantification to 150% of the specification limit). The correlation coefficient (r²) should be ≥ 0.99. |
| Accuracy (% Recovery) | The recovery of spiked this compound in the sample matrix should be within 80-120%. |
| Precision (%RSD) | The relative standard deviation for repeatability (intra-day) and intermediate precision (inter-day) should be ≤ 10%. |
| Limit of Detection (LOD) | The lowest concentration of this compound that can be detected (typically with a signal-to-noise ratio of 3:1). |
| Limit of Quantification (LOQ) | The lowest concentration of this compound that can be quantified with acceptable precision and accuracy (typically with a signal-to-noise ratio of 10:1). |
| Robustness | The method should remain unaffected by small, deliberate variations in chromatographic conditions (e.g., flow rate, pH of the mobile phase). |
Visualization of QC Workflow and Impurity Logic
Analytical Workflow
The following diagram illustrates the typical workflow for the quality control of this compound.
References
- 1. Stability Indicating RP-HPLC Method for Quantification of Impurities in Valsartan and Hydrochlorothiazide FDC Tablet Dosage Form [scirp.org]
- 2. Control of nitrosamine impurities in sartans: revision of five Ph. Eur. monographs - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 3. Valsartan [drugfuture.com]
- 4. esslab.com [esslab.com]
- 5. sphinxsai.com [sphinxsai.com]
Application of Valsartan Ethyl Ester in ANDA Submissions: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Valsartan (B143634) is a widely used angiotensin II receptor blocker (ARB) for the treatment of hypertension and heart failure. In the context of Abbreviated New Drug Application (ANDA) submissions for generic valsartan products, comprehensive control of impurities is a critical regulatory requirement. Valsartan Ethyl Ester, a potential process-related impurity and degradation product, requires careful monitoring and control to ensure the safety and efficacy of the drug product. This document provides detailed application notes and experimental protocols relevant to the management of this compound in ANDA submissions, in line with regulatory expectations from bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).
This compound can be used as a reference standard for analytical method development, method validation, and quality control applications in the context of an ANDA for valsartan.[1]
Regulatory Framework for Impurity Control in ANDAs
The FDA provides guidance for industry on impurities in drug substances and drug products for ANDA submissions.[2][3][4] These guidances are largely based on the principles outlined in the ICH guidelines, particularly Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products).[5][6][7]
Key Regulatory Principles:
-
Reporting Threshold: The level at which an impurity must be reported in an ANDA submission. For drug substances with a maximum daily dose of ≤ 2g/day, the reporting threshold is typically 0.05%.[5]
-
Identification Threshold: The level at which an impurity's structure must be elucidated. For a maximum daily dose of ≤ 2g/day, this is generally 0.10%.[5]
-
Qualification Threshold: The level at which an impurity must be justified from a safety perspective. For a maximum daily dose of ≤ 2g/day, the qualification threshold is typically 0.15%.[5]
An impurity is considered qualified if it meets one or more of the following conditions:
-
Its observed level and proposed acceptance criterion do not exceed the level observed in the reference listed drug (RLD) product.[2][8]
-
It is a significant metabolite of the drug substance.[2]
-
The observed level and proposed acceptance criterion are adequately justified by scientific literature.[2]
-
The observed level and proposed acceptance criterion do not exceed the level that has been adequately evaluated in toxicity studies.[2][8]
Data Presentation: Acceptance Criteria for this compound
The acceptance criteria for this compound should be established based on ICH guidelines and a comprehensive risk assessment. The limits should be as low as reasonably practicable and justified by batch analysis data and stability studies.
| Impurity Name | Specification | Identification Threshold (ICH Q3A) | Qualification Threshold (ICH Q3A) | Proposed Acceptance Criterion |
| This compound | Specified, Identified | ≤ 0.10% | ≤ 0.15% | Not More Than 0.15% |
| Any Unspecified Impurity | Unspecified | ≤ 0.10% | - | Not More Than 0.10% |
| Total Impurities | - | - | - | Not More Than 1.0% |
Note: The proposed acceptance criteria are based on general ICH Q3A thresholds for a drug substance with a maximum daily dose of up to 2g. These limits should be confirmed and justified with data from the specific manufacturing process and stability studies.
Experimental Protocols
Protocol 1: Synthesis of this compound (Reference Standard)
This protocol describes a potential synthetic route for this compound, which can be used as a reference standard for analytical purposes. The synthesis involves the esterification of valsartan.
Materials:
-
Valsartan
-
Ethanol (B145695) (absolute)
-
Thionyl chloride or a suitable acid catalyst
-
Saturated sodium bicarbonate solution
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane and Ethyl acetate (B1210297) (HPLC grade) for column chromatography
Procedure:
-
Esterification: In a round-bottom flask, suspend valsartan in absolute ethanol.
-
Cool the mixture in an ice bath and slowly add thionyl chloride dropwise with stirring.
-
After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature overnight.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove excess ethanol and thionyl chloride.
-
Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Combine the fractions containing the pure product and evaporate the solvent to yield this compound as a solid or oil.
-
Characterization: Confirm the identity and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC analysis.
Protocol 2: Quantification of this compound by HPLC
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound in valsartan drug substance.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a suitable buffer (e.g., phosphate (B84403) buffer, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in a gradient or isocratic mode. A typical starting point could be a 60:40 (v/v) mixture of buffer and acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 250 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Diluent | Mobile phase or a mixture of acetonitrile and water. |
Preparation of Solutions:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 1 µg/mL).
-
Sample Solution: Accurately weigh and dissolve about 100 mg of the valsartan drug substance in the diluent in a 100 mL volumetric flask. Dilute to volume with the diluent.
Procedure:
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the standard solution in replicate (e.g., n=5) and determine the system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak areas).
-
Inject the sample solution.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the amount of this compound in the sample using the following formula:
% this compound = (Area of Ethyl Ester in Sample / Area of Ethyl Ester in Standard) x (Concentration of Standard / Concentration of Sample) x 100
Method Validation:
The analytical method should be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Protocol 3: Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method and to identify potential degradation products.
Stress Conditions:
-
Acid Hydrolysis: Reflux the drug substance in 0.1N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux the drug substance in 0.1N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to heat (e.g., 105°C) for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.
-
Ethanolic Stress: Reflux the drug substance in ethanol with a catalytic amount of acid to investigate the potential for ester formation.
After exposure to the stress conditions, the samples should be diluted with the mobile phase and analyzed by the validated HPLC method. The chromatograms should be evaluated for the formation of degradation products, and peak purity of the valsartan peak should be assessed using a photodiode array (PDA) detector.
Mandatory Visualizations
Caption: Potential formation pathway of this compound.
Caption: Workflow for the analysis of this compound impurity.
Caption: Key components for impurity control in an ANDA submission.
References
Application Note: High-Throughput Analysis of Valsartan Ethyl Ester using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Valsartan (B143634) Ethyl Ester. The protocols provided are intended for researchers, scientists, and drug development professionals requiring accurate measurement of this compound in various matrices. This document includes predicted mass spectrometry parameters, a detailed experimental protocol for sample preparation and analysis, and a visual representation of the workflow.
Introduction
Valsartan is an angiotensin II receptor blocker widely used in the treatment of hypertension.[1][2] Valsartan Ethyl Ester is an esterified derivative and a potential impurity or metabolite that requires precise quantification during drug development and quality control processes. This application note outlines a comprehensive LC-MS/MS methodology, leveraging the established fragmentation patterns of valsartan to predict and apply effective analytical parameters for its ethyl ester derivative.
Predicted Mass Spectrometry Data
The mass spectrometry data for this compound is predicted based on the known fragmentation of valsartan. The molecular formula for this compound is C₂₆H₃₃N₅O₃ with a molecular weight of 463.57 g/mol .[3] The protonated precursor ion [M+H]⁺ is therefore expected at an m/z of approximately 464.6.
The fragmentation of this compound is anticipated to follow a similar pathway to that of valsartan, with key product ions corresponding to losses from the pentanoyl and valine ethyl ester moieties.
Table 1: Predicted MRM Transitions for this compound
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Predicted Collision Energy (eV) |
| This compound | 464.6 | 320.2 | 20 - 30 |
| This compound | 464.6 | 291.1 | 25 - 35 |
| This compound | 464.6 | 207.1 | 30 - 40 |
Note: Optimal collision energies should be determined empirically on the specific mass spectrometer being used.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol is adapted from established methods for valsartan in plasma and is suitable for high-throughput analysis.[4][5]
Materials:
-
Human plasma (or other biological matrix)
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Internal Standard (e.g., Valsartan-d9)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Create working standard solutions by serially diluting the stock solution with a 50:50 mixture of acetonitrile and water.
-
Spike 100 µL of plasma with the appropriate working standard solution.
-
Add an internal standard solution (e.g., 25 µL of Valsartan-d9 at 1 µg/mL).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.[5]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Table 2: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 50 psi |
| Curtain Gas | 25 psi |
| Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Declustering Potential | 40 V |
| Entrance Potential | 10 V |
Experimental Workflow
Caption: LC-MS/MS workflow for this compound analysis.
Signaling Pathway Visualization
As this application note focuses on an analytical method, a signaling pathway diagram is not directly applicable. The workflow for the analytical protocol is provided above.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound. The predicted mass transitions and detailed protocol offer a solid foundation for researchers to implement this analytical method in their laboratories. The provided workflow ensures clarity and reproducibility for high-throughput analysis in drug development and research settings.
References
- 1. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 1111177-30-0 | SynZeal [synzeal.com]
- 4. A liquid chromatography/tandem mass spectrometry method for the quantification of valsartan in human plasma | Semantic Scholar [semanticscholar.org]
- 5. shimadzu.com [shimadzu.com]
Application Notes and Protocols: Valsartan Ethyl Ester as an Internal Standard for Chromatographic Analysis of Valsartan
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the quantitative analysis of pharmaceuticals, the use of an internal standard (IS) is crucial for achieving high accuracy and precision in chromatographic methods. An internal standard helps to correct for variations in sample preparation, injection volume, and instrument response. Valsartan Ethyl Ester, a known impurity and reference standard of the angiotensin II receptor antagonist Valsartan, possesses structural similarities that make it a suitable candidate for use as an in internal standard in the chromatographic analysis of Valsartan.[1]
This document provides detailed application notes and protocols for the utilization of this compound as an internal standard for the quantitative analysis of Valsartan in bulk drug substances and pharmaceutical formulations by High-Performance Liquid Chromatography (HPLC).
Physicochemical Properties
A summary of the key physicochemical properties of Valsartan and this compound is presented below.
| Property | Valsartan | This compound |
| Chemical Name | (2S)-3-methyl-2-(pentanoyl{[2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl]methyl}amino)butanoic acid | ethyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate |
| Molecular Formula | C24H29N5O3 | C26H33N5O3 |
| Molecular Weight | 435.52 g/mol [2] | 463.57 g/mol |
| Solubility | Freely soluble in methanol (B129727) and acetonitrile, sparingly soluble in water.[3] | Soluble in organic solvents like methanol and acetonitrile. |
Experimental Protocols
This section details the recommended materials, equipment, and procedures for the chromatographic analysis of Valsartan using this compound as an internal standard.
Materials and Reagents
-
Valsartan reference standard
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (or other suitable buffer components)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or binary pump
-
Autosampler
-
Column oven
-
UV or Diode Array Detector (DAD)
-
-
Analytical balance
-
Sonicator
-
pH meter
Chromatographic Conditions
The following chromatographic conditions are a starting point and may require optimization based on the specific instrumentation and column used.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid), gradient or isocratic elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 250 nm |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
Internal Standard (IS) Stock Solution (this compound):
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This yields a stock solution of 100 µg/mL.
Valsartan Stock Solution:
-
Accurately weigh approximately 10 mg of Valsartan reference standard.
-
Transfer to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This yields a stock solution of 100 µg/mL.
Working Standard Solutions (for Calibration Curve):
-
Prepare a series of calibration standards by spiking a fixed amount of the Internal Standard Stock Solution into varying concentrations of the Valsartan Stock Solution.
-
For example, to a series of 10 mL volumetric flasks, add 1.0 mL of the IS Stock Solution.
-
To these flasks, add varying volumes of the Valsartan Stock Solution to achieve final concentrations in the desired linear range (e.g., 1, 5, 10, 20, 50, 100 µg/mL).
-
Dilute to volume with the mobile phase.
Sample Preparation (from a Pharmaceutical Formulation)
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of Valsartan (e.g., 10 mg).
-
Transfer to a 100 mL volumetric flask.
-
Add a known volume of the Internal Standard Stock Solution (e.g., 10 mL of 100 µg/mL).
-
Add approximately 70 mL of methanol and sonicate for 15-20 minutes to ensure complete dissolution of Valsartan.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Data Presentation
The following tables summarize the expected quantitative data from a method validation study.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (Asymmetry) | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | > 3000 |
| Resolution | ≥ 2.0 between Valsartan and IS | > 2.5 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% | < 1.5% |
Table 2: Linearity
| Analyte | Range (µg/mL) | Correlation Coefficient (r²) |
| Valsartan | 1 - 100 | ≥ 0.999 |
Table 3: Precision
| Precision Level | % RSD (n=6) |
| Intra-day | ≤ 2.0% |
| Inter-day | ≤ 2.0% |
Table 4: Accuracy (Recovery)
| Spiked Level | Mean Recovery (%) |
| 80% | 98.0 - 102.0% |
| 100% | 98.0 - 102.0% |
| 120% | 98.0 - 102.0% |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the components in the analysis.
Caption: Experimental workflow for the chromatographic analysis of Valsartan using an internal standard.
Caption: Logical relationship of components in the internal standard method.
References
Application Notes and Protocols for Angiotensin Receptor Binding Assay Using Valsartan
For Researchers, Scientists, and Drug Development Professionals
Introduction
Angiotensin II is a critical octapeptide hormone in the renin-angiotensin system (RAS), playing a pivotal role in blood pressure regulation.[1][2] It exerts its effects by activating G protein-coupled receptors (GPCRs), primarily the angiotensin II type 1 (AT1) and type 2 (AT2) receptors.[3] The AT1 receptor mediates most of the well-known physiological and pathophysiological actions of angiotensin II, including vasoconstriction, aldosterone (B195564) secretion, and cellular growth, making it a key target for antihypertensive therapies.[3][4]
Valsartan (B143634) is a potent and highly selective nonpeptide antagonist of the AT1 receptor.[5][6] Its high affinity and selectivity for the AT1 receptor over the AT2 receptor make it an effective therapeutic agent for hypertension and other cardiovascular diseases.[6][7] Radioligand binding assays are fundamental in pharmacology to determine the affinity and selectivity of compounds like Valsartan for their target receptors.[8] These assays directly measure the interaction between a radiolabeled ligand and a receptor, providing quantitative data on binding affinity (Kd), receptor density (Bmax), and the inhibitory constant (Ki) of competing unlabeled ligands.[1][2]
This document provides detailed protocols for conducting angiotensin receptor binding assays using Valsartan, including methods for saturation and competition binding experiments. It also summarizes key binding data and illustrates the associated signaling pathways and experimental workflows.
Data Presentation
Table 1: Binding Affinity of Valsartan and Other Angiotensin Receptor Blockers (ARBs) to the AT1 Receptor
| Compound | Ki (nM) | pKi | Selectivity (AT1 vs AT2) | Reference |
| Valsartan | 2.38 | 7.65 ± 0.12 | ~30,000-fold | [6][9][10] |
| Candesartan | - | 8.61 ± 0.21 | - | [9][10] |
| Losartan | - | 7.17 ± 0.07 | ~1,000-fold | [7][9][10] |
| Telmisartan | - | 8.19 ± 0.04 | - | [9][10] |
Note: pKi is the negative logarithm of the Ki value. A higher pKi value indicates a higher binding affinity.
Table 2: Saturation Binding Parameters for Radioligands at the AT1 Receptor
| Radioligand | Kd (nM) | Bmax (fmol/mg protein) | Cell/Tissue Source | Reference |
| [3H]Valsartan | 1.44 | - | Rat aortic smooth muscle cells | [5] |
| [3H]-Angiotensin II | 0.5097 ± 0.0185 | 670.7 ± 39.8 | COS-7 cells expressing AT1 | [10] |
| 125I-[Sar1,Ile8]Ang II | 0.221 ± 0.054 | 27.2 ± 1.6 | NG108-15 cells | [11] |
Signaling Pathways and Experimental Workflows
Angiotensin II Receptor Signaling Pathway
The binding of angiotensin II to the AT1 receptor initiates a cascade of intracellular signaling events. This GPCR primarily couples to Gq/11 and Gi/o proteins.[3] Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] These events collectively contribute to the various physiological responses associated with AT1 receptor activation.
Caption: Angiotensin II AT1 Receptor Signaling Pathway.
Experimental Workflow for Radioligand Binding Assay
The general workflow for a radioligand binding assay involves incubating a source of receptors (e.g., cell membranes) with a radiolabeled ligand. In a competition assay, an unlabeled compound (like Valsartan) is also added to determine its ability to displace the radioligand. The bound and free radioligand are then separated, and the amount of bound radioactivity is quantified.
Caption: General Workflow for a Radioligand Binding Assay.
Experimental Protocols
Protocol 1: Membrane Preparation from AT1 Receptor-Expressing Cells
This protocol describes the preparation of cell membranes, a common source of receptors for binding assays.[9][10]
Materials:
-
Cells transiently or stably expressing the human AT1 receptor (e.g., COS-7, HEK293).
-
Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4.
-
Homogenization Buffer: 0.25 M Sucrose, 1.5% 0.5 M EDTA, 0.15% 50 mg/ml PMSF, 0.15% 2 mg/ml aprotinin.
-
Binding Assay Buffer (composition can vary, a common example is 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Polytron Homogenizer.
-
Refrigerated centrifuges.
Procedure:
-
Harvest confluent cell plates with ice-cold PBS.
-
Wash the cells with harvesting buffer (HBSS with 1.5% 0.5 M EDTA, 0.15% 50 mg/ml PMSF, and 0.15% 2 mg/ml aprotinin).[9]
-
Resuspend the cell pellet in homogenization buffer.
-
Disrupt the cells using a Polytron Homogenizer for 10-20 seconds on ice.
-
Centrifuge the homogenate at 1,260 x g for 5 minutes at 4°C to remove nuclei and unbroken cells.[10]
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 30,000 x g for 20 minutes at 4°C to pellet the membranes.[10]
-
Discard the supernatant and resuspend the membrane pellet in the binding assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Lowry or BCA assay).
-
Store the membrane preparation in aliquots at -80°C until use.
Protocol 2: Saturation Binding Assay Using [3H]-Valsartan
This assay determines the affinity (Kd) of [3H]-Valsartan for the AT1 receptor and the receptor density (Bmax).
Materials:
-
AT1 receptor-containing membranes (from Protocol 1).
-
[3H]-Valsartan (radioligand).
-
Unlabeled Valsartan (for non-specific binding).
-
Binding Assay Buffer.
-
Whatman GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine).[9][10]
-
Filtration apparatus.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Procedure:
-
Set up a series of tubes for total binding and non-specific binding.
-
For total binding, add increasing concentrations of [3H]-Valsartan (e.g., 0.1 to 20 nM) to the tubes.
-
For non-specific binding, add the same increasing concentrations of [3H]-Valsartan plus a high concentration of unlabeled Valsartan (e.g., 10 µM).
-
Add a consistent amount of membrane protein (e.g., 10-50 µg) to each tube.
-
Bring the final volume of each tube to 125-250 µL with binding assay buffer.
-
Incubate the tubes for 60 minutes at 25°C.
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters under vacuum.
-
Wash the filters three times with 4 mL of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[9][10]
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding at each radioligand concentration.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values.
Protocol 3: Competition Binding Assay with Valsartan
This assay determines the inhibitory constant (Ki) of unlabeled Valsartan by measuring its ability to compete with a fixed concentration of a radioligand for binding to the AT1 receptor.
Materials:
-
AT1 receptor-containing membranes.
-
Radioligand (e.g., [3H]-Angiotensin II or 125I-[Sar1,Ile8]Ang II) at a concentration near its Kd.
-
Unlabeled Valsartan (and other competitor compounds) at a range of concentrations.
-
All other materials as listed in Protocol 2.
Procedure:
-
Set up tubes for total binding, non-specific binding, and competition.
-
To all tubes (except non-specific binding), add the radioligand at a fixed concentration (typically at or below its Kd).
-
For non-specific binding, add the radioligand and a high concentration of unlabeled angiotensin II (e.g., 10 µM).[10]
-
For the competition curve, add increasing concentrations of unlabeled Valsartan (e.g., 10-11 to 10-5 M) to a series of tubes containing the radioligand.
-
Add a consistent amount of membrane protein to each tube.
-
Adjust the final volume with binding assay buffer.
-
Incubate, filter, and wash as described in Protocol 2.
-
Measure the radioactivity in each filter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.
-
Analyze the data using non-linear regression to determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers interested in characterizing the binding of Valsartan and other compounds to the angiotensin II AT1 receptor. The detailed methodologies for membrane preparation, saturation, and competition binding assays, along with the summarized data and illustrative diagrams, provide a solid foundation for conducting these experiments and interpreting the results. These assays are indispensable tools in the drug discovery and development process for identifying and characterizing novel AT1 receptor antagonists.
References
- 1. Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding | Springer Nature Experiments [experiments.springernature.com]
- 2. Radioligand binding assays: application of [(125)I]angiotensin II receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Angiotensin II receptor - Wikipedia [en.wikipedia.org]
- 4. ahajournals.org [ahajournals.org]
- 5. Binding of valsartan to mammalian angiotensin AT1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Valsartan | Angiotensin AT1 Receptors | Tocris Bioscience [tocris.com]
- 7. droracle.ai [droracle.ai]
- 8. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Angiotensin II receptor binding and actions in NG108-15 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Certificate of Analysis for Valsartan Ethyl Ester
For Research, Scientific, and Drug Development Professionals
This document provides a comprehensive overview of the analytical profile of Valsartan Ethyl Ester, a key impurity of the angiotensin II receptor antagonist, Valsartan. The information herein is intended to serve as a detailed guide for researchers, scientists, and professionals involved in drug development and quality control.
Product Information
| Parameter | Information |
| Product Name | This compound |
| Synonyms | (S)-N-Valeryl-N-([2'-(1H-tetrazole-5-yl)biphen-6-yl]methyl)-valine ethyl ester |
| CAS Number | 1111177-30-0 |
| Molecular Formula | C26H33N5O3 |
| Molecular Weight | 463.57 g/mol |
| Chemical Structure | See Figure 1 |
| Description | An impurity of Valsartan, typically appearing as a solid. |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) at concentrations of 100 mg/mL or higher.[1] |
| Storage | Store at 4°C, protected from light.[1] |
Analytical Data
The following table summarizes the typical analytical results for a representative batch of this compound. These values are provided as a guideline for quality assessment.
| Test | Method | Acceptance Criteria | Typical Result |
| Appearance | Visual Inspection | White to off-white solid | Conforms |
| Identification | ¹H NMR | Consistent with the structure of this compound | Conforms |
| Assay (by HPLC) | HPLC | NLT 98.0% | 99.5% |
| Purity (by HPLC) | HPLC | NLT 98.0% | 99.7% |
| Related Substances (by HPLC) | |||
| Valsartan | HPLC | NMT 0.5% | 0.15% |
| Any other individual impurity | HPLC | NMT 0.2% | 0.08% |
| Total Impurities | HPLC | NMT 1.0% | 0.23% |
| Residual Solvents | GC-HS | NMT 3000 ppm | < 500 ppm |
| Ethyl Acetate | |||
| Water Content (Karl Fischer) | KF Titration | NMT 0.5% | 0.12% |
| Heavy Metals | ICP-MS | NMT 10 ppm | < 5 ppm |
| Sulphated Ash | Gravimetry | NMT 0.1% | 0.05% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Assay and Purity
This method is designed for the quantitative determination of this compound and its related impurities.
-
Instrumentation: A gradient HPLC system with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Phosphoric acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 85 15 10 15 85 15 15 85 16 85 15 | 20 | 85 | 15 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
Proton Nuclear Magnetic Resonance (¹H NMR) for Identification
This protocol is for the structural confirmation of this compound.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
-
Procedure: Dissolve a small amount of the sample in the deuterated solvent. Record the ¹H NMR spectrum. The chemical shifts and coupling constants should be consistent with the known structure of this compound.
Mass Spectrometry (MS) for Identification and Impurity Profiling
This method is used for the confirmation of molecular weight and to identify potential impurities.
-
Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source.
-
Ionization Mode: Positive ESI.
-
Scan Range: m/z 100-1000.
-
Procedure: The sample, prepared as for HPLC analysis, is introduced into the mass spectrometer. The resulting mass spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of this compound.
Visualizations
Caption: Workflow for the synthesis and analysis of this compound.
Caption: Relationship between Valsartan and its common impurities.
References
Troubleshooting & Optimization
Valsartan Ethyl Ester stability and degradation pathways
Technical Support Center: Valsartan (B143634) Ethyl Ester
Welcome to the technical support center for Valsartan Ethyl Ester. This guide provides troubleshooting advice and frequently asked questions regarding the stability and degradation of this compound for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
The most significant degradation pathway for this compound is hydrolysis of the ethyl ester group to form Valsartan, the active pharmaceutical ingredient. This reaction can be catalyzed by both acidic and basic conditions. The presence of moisture can facilitate this degradation.
Q2: How does pH affect the stability of this compound?
This compound is most stable in neutral, anhydrous conditions. It is susceptible to hydrolysis under both acidic and alkaline conditions, with the rate of hydrolysis generally being faster under basic conditions. This hydrolysis results in the formation of the corresponding carboxylic acid, Valsartan.
Q3: Are there other significant degradation pathways besides hydrolysis?
While hydrolysis is the primary concern, other parts of the Valsartan molecule can be susceptible to degradation under certain stress conditions, similar to Valsartan itself. These can include:
-
Oxidation: The molecule may degrade in the presence of strong oxidizing agents.
-
Photodegradation: Exposure to UV light can lead to degradation. For Valsartan, this has been shown to cause decarboxylation and cyclization reactions.
It is crucial to handle and store this compound with these potential pathways in mind.
Q4: What are the recommended storage conditions for this compound?
To minimize degradation, this compound should be stored in a cool, dry place, protected from light and moisture. Storage at 4°C is recommended.[1] The container should be tightly sealed to prevent exposure to atmospheric moisture.
Troubleshooting Guide
Problem 1: My sample of this compound shows a significant peak corresponding to Valsartan in the HPLC analysis.
-
Possible Cause 1: Exposure to Moisture.
-
Troubleshooting Step: Review your handling and storage procedures. Ensure that the compound was not exposed to a humid environment. Use of desiccants during storage is recommended.
-
-
Possible Cause 2: Contamination with Acidic or Basic Residues.
-
Troubleshooting Step: Verify the purity of solvents and reagents used with this compound. Ensure that all glassware is thoroughly cleaned and dried, and free of any acidic or basic contaminants.
-
-
Possible Cause 3: Inherent Instability in the Analytical Method's Mobile Phase.
-
Troubleshooting Step: If the mobile phase for your HPLC method has a high or low pH, degradation could be occurring in-situ. Prepare samples in a neutral, anhydrous diluent and inject them promptly after preparation.
-
Problem 2: The hydrolysis of this compound to Valsartan is slow or incomplete.
-
Possible Cause 1: Insufficient Base/Acid Catalyst.
-
Troubleshooting Step: Increase the molar excess of the base (e.g., NaOH, KOH) or acid used for hydrolysis. Studies on related methyl esters have used a significant excess of base to drive the reaction to completion.
-
-
Possible Cause 2: Low Reaction Temperature.
-
Troubleshooting Step: Increase the reaction temperature. Saponification of esters is often more efficient at elevated temperatures. However, be mindful of potential side reactions at very high temperatures.
-
-
Possible Cause 3: Poor Solubility/Biphasic System.
-
Troubleshooting Step: The hydrolysis of the ester may be carried out in a biphasic system (e.g., an organic solvent and water).[2] Ensure adequate mixing to facilitate the reaction at the interface. The choice of a co-solvent that is miscible with both the aqueous and organic phases (like THF or methanol) can also improve reaction rates.
-
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Valsartan
Note: This data is for Valsartan, the hydrolysis product of this compound. The ester is expected to be significantly less stable under hydrolytic (acidic and basic) conditions.
| Stress Condition | Reagent/Parameters | Observed Degradation of Valsartan | Reference |
| Acid Hydrolysis | 1 M HCl at 60°C for 6 hours | Up to 23.61% degradation | [3] |
| Base Hydrolysis | 1.5 N NaOH at room temperature for 2 hours | No significant degradation observed | [4] |
| Oxidative | 7% H₂O₂ at 60°C for 6 hours | Up to 19.77% degradation | [3] |
| Thermal | 60°C | Stable | [3] |
| Photolytic | UV cabinet at 320-400nm | Mild degradation observed | [4] |
Table 2: Conditions for Chemical Hydrolysis of Valsartan Alkyl Esters
| Ester | Reagents | Solvent System | Temperature | Time | Outcome | Reference |
| Valsartan Methyl Ester | aq. NaOH (1 M, 10 eq.) | THF:MeOH (1:1) | Room Temperature | 23 h | Successful conversion to Valsartan | [3] |
| Valsartan Methyl Ester | Sodium Hydroxide | Dioxane-water | 80°C | - | Rate increased with higher NaOH excess | [5] |
| Valsartan Methyl Ester | Potassium Hydroxide | Dioxane-water | 80°C | - | Similar conversion to NaOH | [5] |
Experimental Protocols
Protocol 1: Stability Assessment of this compound by RP-HPLC
This protocol describes a general method for assessing the stability of this compound and detecting the formation of its primary degradant, Valsartan.
-
Chromatographic System:
-
Column: Inertsil ODS-3 (4.0 x 125 mm, 5µm particle size) or equivalent C18 column.[6]
-
Mobile Phase: A mixture of 50 mM Sodium Phosphate buffer (pH adjusted to 2.6 with phosphoric acid) and Methanol in a 35:65 (v/v) ratio.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection: UV detector at 254 nm.[6]
-
Column Temperature: 22°C.[6]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or methanol).
-
For the stability study, subject aliquots of the stock solution or solid material to stress conditions (e.g., heat, acid/base exposure, light).
-
At specified time points, withdraw a sample, neutralize if necessary, and dilute with the mobile phase to a suitable concentration (e.g., 10-50 µg/mL).
-
-
Analysis:
-
Inject the prepared samples into the HPLC system.
-
Monitor for the appearance of new peaks or a decrease in the area of the this compound peak. The primary degradation product, Valsartan, will have a different retention time.
-
Peak purity analysis can be used to check for co-eluting peaks.[6]
-
Protocol 2: Chemical Hydrolysis of this compound
This protocol is adapted from methods used for the hydrolysis of Valsartan methyl ester.[3]
-
Reaction Setup:
-
Dissolve this compound (1 equivalent) in a mixture of Tetrahydrofuran (THF) and Methanol (1:1).
-
Add an aqueous solution of Sodium Hydroxide (1 M, approximately 10 equivalents) to the solution.
-
-
Reaction Conditions:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by HPLC until the starting material is consumed (this may take several hours).
-
-
Work-up:
-
Once the reaction is complete, remove the organic solvents under reduced pressure (e.g., rotary evaporator).
-
Acidify the remaining aqueous solution to approximately pH 3 with 6 M HCl. This will precipitate the product, Valsartan.
-
Extract the aqueous phase with ethyl acetate (B1210297) (3 times).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and evaporate the solvent to yield Valsartan.
-
Visualizations
Caption: Primary degradation pathway of this compound via hydrolysis.
Caption: Experimental workflow for a forced degradation study.
Caption: Troubleshooting decision tree for unexpected sample degradation.
References
- 1. chemscene.com [chemscene.com]
- 2. WO2010091169A2 - Preparation of valsartan - Google Patents [patents.google.com]
- 3. Documents download module [ec.europa.eu]
- 4. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: Valsartan Ethyl Ester Reference Standard
This technical support center provides guidance on the proper storage, handling, and troubleshooting for the Valsartan Ethyl Ester reference standard to ensure its integrity and the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound reference standard?
A1: this compound reference standard should be stored in a refrigerator at 2-8°C.[1][2] It should be kept in its original, tightly sealed container to protect it from moisture and light.[3][4][5]
Q2: How should the this compound reference standard be shipped?
A2: The reference standard can be shipped under ambient temperature conditions.[1][2]
Q3: Does the reference standard need to be equilibrated to room temperature before use?
A3: Yes, it is crucial to allow the reference standard to equilibrate to room temperature before opening the vial.[3][4] This prevents condensation from forming inside the container, which could affect the purity and stability of the substance.
Q4: What should I do if the reference standard is accidentally left at room temperature for an extended period?
A4: If the reference standard is left at room temperature for a short period, its stability may not be significantly affected, as it is shipped under ambient conditions. However, for prolonged exposure, it is recommended to perform a quality check, such as HPLC analysis, to ensure its purity before use.
Q5: How can I prevent contamination of the reference standard?
A5: To prevent contamination, use clean, dry spatulas and weighing vessels. Do not return any unused material to the original container.[6] Ensure the container is properly sealed after each use.
Q6: Is this compound sensitive to light?
A6: While specific photostability data for the ethyl ester is not provided, general guidelines for reference standards recommend protection from light.[3][4][5] Studies on Valsartan have shown it to be stable under photolytic conditions, but it's best practice to store the ethyl ester derivative in a light-resistant container.[7][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent analytical results (e.g., varying peak areas in HPLC). | Improper storage leading to degradation. | Verify that the reference standard has been consistently stored at 2-8°C. If improper storage is suspected, use a fresh, properly stored vial. |
| Contamination of the reference standard. | Review handling procedures to ensure no cross-contamination. Use a new, unopened vial of the reference standard. | |
| Inaccurate weighing due to static or moisture. | Ensure the standard is equilibrated to room temperature before weighing. Use an anti-static weighing dish. | |
| Appearance of unexpected peaks in chromatograms. | Degradation of the reference standard. | Valsartan is known to degrade under acidic and oxidative stress conditions.[7] Ensure the reference standard has not been exposed to incompatible substances or harsh conditions. Analyze a fresh standard to confirm. |
| Contamination of the solvent or analytical column. | Run a blank analysis to check for solvent or system contamination. | |
| Difficulty in dissolving the reference standard. | The standard has not fully equilibrated to room temperature. | Allow the vial to sit at room temperature for at least 30 minutes before attempting to dissolve it. |
| Use of an inappropriate solvent. | Consult the Certificate of Analysis (CoA) or relevant literature for recommended solvents. |
Data Presentation
Storage and Shipping Conditions for this compound Reference Standard
| Parameter | Condition | Source |
| Storage Temperature | 2-8°C (Refrigerator) | [1][2] |
| Shipping Temperature | Ambient | [1][2] |
Experimental Protocols
Protocol: Equilibration of Reference Standard to Room Temperature
-
Remove the sealed vial of this compound reference standard from the refrigerator (2-8°C).
-
Place the vial in a desiccator at room temperature.
-
Allow the vial to sit for a minimum of 30 minutes to ensure it has fully equilibrated to the ambient temperature.
-
Once equilibrated, the vial can be opened for weighing and preparation of standard solutions.
Visualizations
Caption: Logical workflow of storage impact on stability.
References
- 1. glppharmastandards.com [glppharmastandards.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. pharmaguddu.com [pharmaguddu.com]
- 4. PROCUREMENT, HANDLING, STORAGE AND DESTRUCTION OF REFERENCE STANDARDS – PharmaGuideHub [pharmaguidehub.com]
- 5. Use & Storage of Reference Standards | USP [usp.org]
- 6. pharmajia.com [pharmajia.com]
- 7. Stability-indicating UPLC method for determination of Valsartan and their degradation products in active pharmaceutical ingredient and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Valsartan Ethyl Ester Synthesis
Welcome to the technical support center for the synthesis of Valsartan (B143634) Ethyl Ester. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their synthesis yield and purity.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of Valsartan Ethyl Ester.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Alkylation Step | Incomplete reaction of L-valine ethyl ester with the biphenyl (B1667301) bromide starting material. | - Ensure the L-valine ethyl ester is fully neutralized if starting from the hydrochloride salt. Use a suitable base like triethylamine (B128534) or N,N-diisopropylethylamine. - Check the quality of the biphenyl bromide starting material for impurities. - Optimize the reaction temperature; heating to 45-50 °C may be necessary.[1] - Use an appropriate solvent such as N,N-dimethylformamide (DMF).[1] |
| Low Yield in Acylation Step | Incomplete reaction with valeryl chloride. | - Perform the reaction at a low temperature (e.g., -10°C to 0°C) to control reactivity and minimize side reactions.[2] - Ensure the absence of water, which can hydrolyze the valeryl chloride. Use anhydrous solvents. - Use a non-nucleophilic base like N,N-diisopropylethylamine to scavenge the HCl produced.[1] |
| Presence of Impurities in Final Product | Incomplete reactions, side reactions, or residual starting materials. | - Monitor reaction completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] - Purify intermediates at each step if necessary. - For the final product, recrystallization from a suitable solvent system like ethyl acetate (B1210297)/heptane (B126788) can be effective.[3] - Process-related impurities can include unreacted intermediates and residual solvents like methanol (B129727) or acetone.[4] |
| Difficulty in Removing Trityl Protecting Group | Inefficient deprotection reaction. | - Use acidic conditions, such as HCl in methanol or isopropyl alcohol, for deprotection.[1] - The byproduct, trityl methyl ether, can be removed by filtration.[1] |
| High Levels of Residual Solvents | Inadequate drying or purification. | - After crystallization, wash the product with a low-boiling point, non-polar solvent like n-pentane or hexane (B92381) to displace higher-boiling point solvents.[5] - Dry the final product under vacuum at an appropriate temperature (e.g., 45-50 °C).[1] |
| Formation of D-isomer (enantiomeric impurity) | Racemization during synthesis, particularly during hydrolysis steps under harsh basic conditions. | - While this guide focuses on the ethyl ester, if proceeding to Valsartan, avoid harsh basic conditions for ester hydrolysis which can cause racemization.[1] - Chiral HPLC can be used to determine the enantiomeric purity. |
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the synthesis of this compound?
A1: While direct yields for this compound are not extensively reported, analogous syntheses for Valsartan suggest that an overall yield of 50-60% is achievable with optimization.[6][7] Individual step yields can be much higher, often in the range of 80-95%.[1][8]
Q2: Which solvent is best for the crystallization of this compound?
A2: Ethyl acetate is a commonly used and effective solvent for the crystallization of Valsartan and its esters.[3][9] A mixed solvent system, such as ethyl acetate and a non-polar solvent like heptane or diethyl ether, can also be used to improve crystal formation and purity.[3][10]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product.[2] For more quantitative analysis and purity checks, High-Performance Liquid Chromatography (HPLC) is the preferred method.[1]
Q4: What are the critical process parameters to control for a high yield?
A4: Key parameters include reaction temperature, reaction time, the quality and stoichiometry of reagents, and the absence of moisture, especially in the acylation step. Careful monitoring of each step is crucial for optimizing the overall yield.
Q5: Are there any specific safety precautions I should take?
A5: Standard laboratory safety procedures should be followed. Some reagents used in related syntheses, like tri-n-butyltin azide (B81097) for tetrazole formation, are highly toxic and should be handled with extreme care.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment.
Experimental Protocols
Protocol 1: Synthesis of N-[[2'-(1-Triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]-L-valine Ethyl Ester
-
To a solution of L-valine ethyl ester hydrochloride in a suitable solvent like N,N-dimethylformamide (DMF), add N,N-diisopropylethylamine at room temperature to neutralize the salt.
-
Add 1-triphenylmethyl-5-[4’-(bromomethyl)biphenyl-2-yl]tetrazole to the reaction mixture.[1]
-
Heat the mixture to 45-50 °C and stir until the reaction is complete, as monitored by TLC.[1]
-
Cool the reaction mixture and quench by pouring it into a mixture of ethyl acetate and water.[1]
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Synthesis of N-(1-Oxopentyl)-N-[[2'-(1-Triphenylmethyltetrazol-5-yl)biphenyl-4-yl]methyl]-L-valine Ethyl Ester
-
Dissolve the product from Protocol 1 in an anhydrous solvent such as toluene (B28343) or dichloromethane.
-
Cool the solution to 0-5 °C.
-
Add N,N-diisopropylethylamine, followed by the dropwise addition of valeryl chloride.[1]
-
Stir the reaction at this temperature until completion (monitored by TLC).
-
Wash the reaction mixture with an aqueous sodium carbonate solution, followed by water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the acylated product.
Protocol 3: Deprotection to form this compound
-
Dissolve the trityl-protected intermediate in a mixture of methanol and an acidic catalyst like isopropyl alcohol hydrogen chloride at room temperature.[1]
-
Stir the reaction for several hours until the deprotection is complete.
-
Cool the reaction mixture and filter off the precipitated trityl methyl ether byproduct.[1]
-
Concentrate the filtrate. Dissolve the residue in ethyl acetate and wash with a mild aqueous base (e.g., sodium carbonate solution) to remove any acidic impurities.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent like ethyl acetate.[9]
Quantitative Data Summary
| Parameter | Value | Reference |
| Yield of Alkylation Step (as oxalate (B1200264) salt) | 76% | [1] |
| Yield of Acylation Step | >97% | [8] |
| Yield of Deprotection Step (to Valsartan) | 95% | [11] |
| Overall Yield (Valsartan Synthesis) | >90% | [8] |
| HPLC Purity (after crystallization) | >99% | [5] |
| Residual Ethyl Acetate (before washing) | >5000 ppm | [5] |
| Residual Ethyl Acetate (after n-pentane wash) | <5000 ppm | [5] |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis method of valsartan - Eureka | Patsnap [eureka.patsnap.com]
- 3. EP1661891A1 - A process for the synthesis of valsartan - Google Patents [patents.google.com]
- 4. veeprho.com [veeprho.com]
- 5. WO2007088558A2 - A process for purification of valsartan - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. US7378531B2 - Process for the preparation of valsartan - Google Patents [patents.google.com]
- 10. Method for recovering L-valsartan from valsartan mother liquor containing D-valsartan - Eureka | Patsnap [eureka.patsnap.com]
- 11. Valsartan synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of Valsartan Ethyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Valsartan (B143634) Ethyl Ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of Valsartan Ethyl Ester?
A1: During the synthesis of this compound, several impurities can be generated. These can include:
-
Diastereomeric Impurities: Racemization at the chiral center of the valine moiety can lead to the formation of the (R)-enantiomer of this compound.
-
Starting Material Impurities: Unreacted starting materials such as L-valine ethyl ester and 4-bromomethyl-2'-(1H-tetrazol-5-yl)biphenyl can remain in the crude product.
-
By-products: Side reactions can lead to the formation of various by-products. For instance, impurities related to the tetrazole ring formation or degradation can occur.
-
Residual Solvents: Solvents used in the synthesis and purification steps, such as ethyl acetate, toluene, or heptane, may be present in the final product.[1]
-
Nitrosamine Impurities: Under certain reaction conditions, highly toxic impurities like N-nitrosodimethylamine (NDMA) can be formed, especially if dimethylformamide (DMF) is used as a solvent at high temperatures.[2]
Q2: What are the recommended crystallization methods for purifying this compound?
A2: Crystallization is a crucial step for the purification of this compound. The choice of solvent system is critical for obtaining high purity and yield. Common approaches include:
-
Solvent-Antisolvent Crystallization: Dissolving the crude this compound in a good solvent (e.g., ethyl acetate, ethyl formate) and then adding an antisolvent (e.g., hexane, heptane) to induce crystallization is a widely used technique.[3][4]
-
Cooling Crystallization: Dissolving the crude product in a suitable solvent at an elevated temperature and then gradually cooling the solution to induce crystallization. The cooling rate can significantly impact crystal size and purity.[3]
-
Slurryrystallization: Suspending the crude material in a solvent in which it has limited solubility and stirring for an extended period can help to remove impurities and improve the crystalline form.
Q3: Which analytical techniques are suitable for assessing the purity of this compound?
A3: A combination of chromatographic and spectroscopic techniques is typically employed to assess the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for determining the purity of Valsartan and its intermediates.[5][6] It can effectively separate the main compound from its impurities. Chiral HPLC methods are necessary to determine the enantiomeric purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for identifying unknown impurities by providing molecular weight information.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the purified this compound and to identify and quantify impurities.
-
Gas Chromatography (GC): GC is the standard method for determining the content of residual solvents.
Troubleshooting Guides
Problem 1: Low Yield After Crystallization
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Incomplete Crystallization | Optimize the solvent-antisolvent ratio and cooling profile. | 1. Dissolve the crude this compound in a minimal amount of a good solvent (e.g., ethyl acetate). 2. Gradually add an antisolvent (e.g., n-heptane) dropwise while stirring until slight turbidity is observed. 3. Cool the mixture slowly to the desired crystallization temperature (e.g., 0-5 °C) and hold for several hours to allow for complete crystal formation.[1] |
| Product Loss in Mother Liquor | Concentrate the mother liquor and attempt a second crystallization. | 1. Collect the mother liquor after the first filtration. 2. Reduce the solvent volume by rotary evaporation. 3. Cool the concentrated solution to induce a second crop of crystals. Note that the purity of the second crop may be lower. |
| Improper Solvent System | Screen different solvent systems to find one with optimal solubility characteristics. | 1. Perform small-scale solubility tests with various solvents (e.g., esters, ketones, alcohols) and antisolvents (e.g., alkanes). 2. Select a solvent system where the product has high solubility at elevated temperatures and low solubility at lower temperatures. |
Problem 2: High Levels of Impurities in the Final Product
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inefficient Crystallization | Perform a re-crystallization of the purified material. | 1. Dissolve the impure this compound in a suitable solvent at an elevated temperature. 2. Allow the solution to cool slowly to room temperature, then further cool in an ice bath. 3. Filter the crystals and wash with a cold solvent. |
| Co-crystallization of Impurities | Change the crystallization solvent system to alter the solubility of the impurities. | 1. If an impurity is co-crystallizing, select a solvent system where the impurity has higher solubility. 2. For example, if using an ethyl acetate/hexane system, try a methanol/water system if the impurity is less polar. |
| Presence of Chiral Isomer | Utilize a purification method that can separate enantiomers, such as chiral chromatography or diastereomeric salt formation. | 1. For chiral purification, preparative chiral HPLC is a direct method. 2. Alternatively, react the ester with a chiral acid to form diastereomeric salts, which can be separated by crystallization, followed by liberation of the desired enantiomer. |
Problem 3: Presence of Residual Solvents
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Inefficient Drying | Prolong the drying time and/or increase the drying temperature under vacuum. | 1. Dry the purified product in a vacuum oven at a temperature that will not cause degradation (e.g., 40-50 °C). 2. Ensure a high vacuum is maintained to effectively remove residual solvents. |
| Solvent Trapped in Crystals | Wash the filtered crystals with a volatile solvent in which the product is sparingly soluble. | 1. After filtration, wash the crystal cake with a low-boiling point aliphatic hydrocarbon like n-pentane or n-heptane.[1] This can help displace higher-boiling point solvents. |
Quantitative Data on Purification
The following table summarizes a selection of reported purification data for Valsartan and its esters, highlighting the effectiveness of different crystallization methods.
| Product | Purification Method | Solvent System | Chromatographic Purity (%) | Chiral Isomer Content (%) | Recovery (%) |
| Valsartan | Crystallization | Ethyl Formate / n-Hexane | 99.33 | 0.40 | 86.2 |
| Valsartan | Crystallization | Ethyl Acetate / Cyclohexane | 99.79 | 0.32 | 89.0 |
| Valsartan | Crystallization | Ethyl Formate / n-Hexane | 99.29 | 0.42 | 85.3 |
| Valsartan | Crystallization | Ethyl Acetate / Cyclohexane | 99.88 | 0.25 | 90.6 |
| Valsartan Methyl Ester | Crystallization | Ethyl Acetate / Diethyl Ether | - | - | - |
| Valsartan Methyl Ester | Crystallization | Methyl Acetate / Isopropyl Ether | - | - | - |
| Valsartan | Crystallization | Methanol / Ethyl Acetate | - | >99.9 (D-isomer not detected) | 96.9 |
| Valsartan | Crystallization | Ethanol / Ethyl Acetate | - | 0.04 | 71.1 |
Data compiled from patents CN103086993B[3] and CN103435567B[8]. Note that some entries refer to Valsartan, but the principles are applicable to its ethyl ester.
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues during the purification of this compound.
References
- 1. WO2007088558A2 - A process for purification of valsartan - Google Patents [patents.google.com]
- 2. data.epo.org [data.epo.org]
- 3. CN103086993B - Method for crystallizing valsartan - Google Patents [patents.google.com]
- 4. CN103086993A - Method for crystallizing valsartan - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. Identification and characterization of potential impurities of valsartan, AT1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CN103435567B - The process for purification of valsartan - Google Patents [patents.google.com]
Technical Support Center: Impurity Profiling of Valsartan
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the impurity profiling of Valsartan, with a specific focus on the identification of Valsartan Ethyl Ester.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered an impurity?
A1: this compound is the ethyl ester derivative of the active pharmaceutical ingredient (API) Valsartan. It is considered an impurity because it is a substance present in the drug substance or final drug product that is not the desired API. The presence of impurities, even in small amounts, can potentially affect the safety and efficacy of the medication. Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for the control of such impurities.
Q2: How is this compound typically formed?
A2: this compound can be formed as a process-related impurity during the synthesis of Valsartan. One likely pathway is the esterification of the carboxylic acid group of Valsartan or a precursor with residual ethanol (B145695), which may be present as a solvent or a reagent.[1][2] The conditions of the synthesis, such as temperature and the presence of acidic or basic catalysts, can influence the rate of this reaction. It can also potentially form as a degradation product if the drug substance is exposed to ethanol under certain storage conditions.[3]
Q3: What are the regulatory limits for impurities like this compound?
A3: The regulatory limits for impurities are guided by the ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) guidelines.[4][5][6][7] The thresholds for reporting, identification, and qualification of impurities are based on the maximum daily dose of the drug. For a drug substance, the reporting threshold is typically 0.05%, the identification threshold is 0.10%, and the qualification threshold is 0.15% or 1.0 mg per day intake, whichever is lower.[5] It is crucial to consult the relevant pharmacopeia and regulatory guidelines for specific limits for Valsartan.
Q4: What is a Relative Response Factor (RRF) and why is it important for impurity quantification?
A4: The Relative Response Factor (RRF) is the ratio of the response of an impurity to the response of the API at the same concentration under specific chromatographic conditions.[8][9] It is used to accurately quantify impurities when a certified reference standard for the impurity is not available.[8] Using an RRF allows for the determination of the impurity level relative to the API, which is essential for complying with regulatory limits.[9] If the RRF is not known, it is often assumed to be 1.0, which can lead to inaccurate quantification if the detector response of the impurity and API are different.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor peak shape for this compound (tailing or fronting) | 1. Column Overload: Injecting too high a concentration of the sample. 2. Secondary Interactions: Interaction of the analyte with active sites on the column packing material. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase is close to the pKa of the analyte. 4. Column Degradation: Loss of stationary phase or contamination of the column. | 1. Reduce the sample concentration and re-inject. 2. Use a mobile phase with a different pH or a different column with end-capping. 3. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. 4. Flush the column with a strong solvent or replace the column if necessary. |
| Peak splitting for this compound | 1. Co-elution: Another impurity or component is eluting at a very similar retention time. 2. Blocked Column Frit: Particulate matter from the sample or mobile phase blocking the inlet frit of the column. 3. Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase. 4. Void in the Column: A channel has formed in the column packing material. | 1. Modify the mobile phase composition or gradient to improve separation. Use a higher resolution column. 2. Reverse flush the column (if recommended by the manufacturer) or replace the frit. 3. Dissolve the sample in the mobile phase or a weaker solvent. 4. Replace the column. |
| Inconsistent retention times for this compound | 1. Pump Issues: Fluctuations in mobile phase composition or flow rate. 2. Column Temperature Variations: Inadequate temperature control of the column. 3. Mobile Phase Preparation: Inconsistent preparation of the mobile phase from batch to batch. 4. Column Equilibration: Insufficient time for the column to equilibrate with the mobile phase. | 1. Purge the pump to remove air bubbles and check for leaks. 2. Use a column oven to maintain a consistent temperature. 3. Ensure accurate and consistent preparation of the mobile phase. 4. Increase the column equilibration time before injecting the sample. |
| Difficulty in differentiating this compound from other alkyl ester impurities | 1. Similar Chromatographic Behavior: Other alkyl esters (e.g., methyl, propyl) may have similar retention times. 2. Lack of Specificity in UV Detection: UV detection may not be able to distinguish between structurally similar compounds. | 1. Optimize the chromatographic method to achieve baseline separation. 2. Use a mass spectrometer (LC-MS) for detection. The difference in molecular weight between the ethyl, methyl, and propyl esters will allow for their unambiguous identification.[5] |
Experimental Protocols
HPLC-UV Method for the Identification and Quantification of this compound
This method is a general guideline and should be validated for its intended use.
-
Chromatographic System:
-
HPLC System: A gradient-capable HPLC system with a UV detector.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 20 80 25 80 26 30 | 30 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 250 nm.[6]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Valsartan reference standard and this compound reference standard in a suitable diluent (e.g., 50:50 Acetonitrile:Water). Prepare working standards by diluting the stock solutions to the desired concentrations.
-
Sample Solution: Accurately weigh and dissolve the Valsartan drug substance in the diluent to a known concentration (e.g., 1 mg/mL).
-
-
Analysis:
-
Inject the blank (diluent), standard solutions, and sample solution into the HPLC system.
-
Identify the Valsartan and this compound peaks in the sample chromatogram by comparing their retention times with those of the reference standards.
-
Calculate the amount of this compound in the sample using the peak areas and the known concentrations of the standards. If a reference standard for this compound is not available, a Relative Response Factor (RRF) can be determined and used for quantification.
-
LC-MS/MS Method for Confirmation of this compound
This method can be used to confirm the identity of the impurity peak suspected to be this compound.
-
Chromatographic System:
-
Use the same HPLC conditions as described above.
-
-
Mass Spectrometer:
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Scan Mode: Full scan to determine the molecular weight of the eluting peaks.
-
MS/MS Analysis: Perform product ion scans on the parent ion corresponding to the protonated molecule of this compound ([M+H]⁺) to obtain fragmentation patterns for structural confirmation.
-
Quantitative Data
The following tables summarize typical quantitative data for the analysis of Valsartan and its impurities. Please note that these values are illustrative and may vary depending on the specific analytical method and instrumentation used.
Table 1: Chromatographic Parameters
| Compound | Typical Retention Time (min) | Relative Retention Time (RRT) vs. Valsartan |
| Valsartan | 15.0 | 1.00 |
| This compound | ~18.5 | ~1.23 |
| Other Potential Impurities | Varies | Varies |
Note: The Relative Retention Time (RRT) is a critical parameter for identifying impurities when a reference standard is not co-injected with every sample run. It is calculated as the retention time of the impurity divided by the retention time of the API peak.
Table 2: Method Sensitivity and Linearity
| Compound | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Valsartan | ~0.05 µg/mL | ~0.15 µg/mL | 0.5 - 100 | >0.999 |
| This compound | ~0.03 µg/mL | ~0.10 µg/mL | 0.1 - 20 | >0.999 |
LOD and LOQ values are dependent on the specific instrument and method conditions.
Visualizations
General Workflow for Pharmaceutical Impurity Profiling
Caption: A generalized workflow for the detection, identification, and quantification of impurities in a pharmaceutical drug substance.
Troubleshooting Logic for an Unexpected Peak in a Chromatogram
Caption: A decision tree for troubleshooting the appearance of an unexpected peak during HPLC analysis of Valsartan.
References
- 1. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Where Do Impurities In Pharmaceutical Analysis Come From? - Senieer - What You Trust [senieer.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. ajpaonline.com [ajpaonline.com]
- 5. A practical derivatization LC/MS approach for determination of trace level alkyl sulfonates and dialkyl sulfates genotoxic impurities in drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 9. pharmaguru.co [pharmaguru.co]
Technical Support Center: Prevention of Valsartan Ethyl Ester Formation in Synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of Valsartan (B143634), with a specific focus on preventing the formation of the Valsartan Ethyl Ester impurity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
This compound is an impurity that can form during the synthesis of Valsartan. It is the ethyl ester of the carboxylic acid group of Valsartan. The presence of impurities in an active pharmaceutical ingredient (API) like Valsartan is a critical quality attribute that must be strictly controlled to ensure the safety and efficacy of the final drug product. Regulatory agencies have stringent limits on the levels of impurities in pharmaceutical products.
Q2: What is the primary cause of this compound formation?
The formation of this compound is primarily attributed to the presence of ethanol (B145695) during the synthesis or purification process, especially under acidic conditions. Valsartan, being a carboxylic acid, can undergo esterification with ethanol. This reaction is reversible and its equilibrium can be influenced by factors such as pH, temperature, and the concentration of reactants.
Q3: At which stages of the synthesis is the formation of this compound most likely to occur?
The risk of forming this compound is highest during the final steps of the synthesis, particularly:
-
During the hydrolysis of a precursor ester (e.g., Valsartan Methyl Ester): If ethanol is used as a co-solvent or is present as an impurity in other solvents during the hydrolysis of a precursor ester to the final Valsartan acid, and the hydrolysis is not driven to completion, residual ester and the presence of ethanol can lead to transesterification or direct esterification.
-
During purification and crystallization: The use of ethanol as a solvent for the crystallization or purification of the final Valsartan product can lead to the formation of the ethyl ester, particularly if the product is held at elevated temperatures for extended periods or if acidic conditions are present.
Troubleshooting Guide: Minimizing this compound Formation
This guide provides specific troubleshooting advice to minimize the formation of this compound during your synthesis.
| Issue | Potential Cause | Recommended Action |
| Detection of this compound in the final product | Use of ethanol as a solvent in the final crystallization step. | Solvent Selection: Avoid using ethanol for the final crystallization of Valsartan. Consider alternative solvents such as ethyl acetate (B1210297), acetone, or mixtures of esters and alkanes (e.g., ethyl acetate/heptane) which have been shown to be effective for crystallizing Valsartan with high purity.[1][2] |
| Incomplete hydrolysis of the precursor ester (e.g., methyl ester). | Reaction Monitoring: Ensure complete hydrolysis of the precursor ester by monitoring the reaction progress using a suitable analytical technique like HPLC. The reaction should be continued until the starting material is no longer detectable. | |
| Acidic conditions during work-up or purification in the presence of ethanol. | pH Control: Maintain a neutral or slightly basic pH during the work-up and purification steps if ethanol is present. Esterification is catalyzed by acid. After hydrolysis, ensure the pH is carefully neutralized before introducing any alcoholic solvents. | |
| Prolonged heating in ethanol during recrystallization. | Temperature and Time Optimization: If ethanol must be used, minimize the temperature and the duration of heating during the recrystallization process. Develop a cooling profile that allows for efficient crystallization without prolonged exposure to high temperatures. |
Experimental Protocols
Protocol 1: Optimized Hydrolysis of Valsartan Methyl Ester
This protocol is designed to ensure the complete hydrolysis of the precursor ester, minimizing the potential for residual ester to react with any ethanol present.
Materials:
-
Valsartan Methyl Ester
-
Sodium Hydroxide (B78521) (NaOH) or other suitable base
-
Water (deionized)
-
Methanol (B129727) (or another suitable co-solvent, avoid ethanol)
-
Hydrochloric Acid (HCl) for acidification
-
Ethyl Acetate for extraction
Procedure:
-
Dissolve Valsartan Methyl Ester in a suitable solvent such as methanol or a mixture of THF and water.
-
Add a stoichiometric excess of aqueous sodium hydroxide solution (e.g., 10% w/v).
-
Stir the mixture at room temperature (20-25°C) and monitor the reaction progress by HPLC until the disappearance of the starting material is confirmed.
-
Upon completion, carefully acidify the reaction mixture to a pH of approximately 1-2 with hydrochloric acid to precipitate the Valsartan.
-
Extract the precipitated Valsartan into an appropriate organic solvent like ethyl acetate.
-
Wash the organic layer with water to remove any inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure to obtain crude Valsartan.
Protocol 2: Purification of Valsartan by Crystallization (Ethanol-Free)
This protocol outlines a crystallization procedure for Valsartan that avoids the use of ethanol, thereby preventing the formation of this compound.
Materials:
-
Crude Valsartan
-
Ethyl Acetate
-
Heptane (B126788) or Hexane (B92381) (as an anti-solvent)
Procedure:
-
Dissolve the crude Valsartan in a minimal amount of ethyl acetate at an elevated temperature (e.g., 50-60°C).
-
Once completely dissolved, gradually add an anti-solvent such as heptane or hexane while stirring until slight turbidity is observed.
-
Slowly cool the mixture to room temperature, and then further cool to 0-5°C to maximize crystallization.
-
Maintain the temperature for a sufficient time to ensure complete crystallization.
-
Filter the crystalline solid and wash the filter cake with a cold mixture of ethyl acetate and the anti-solvent.
-
Dry the purified Valsartan under vacuum at a temperature not exceeding 50°C.
Protocol 3: Analytical Method for Detection and Quantification of this compound
A validated High-Performance Liquid Chromatography (HPLC) method is crucial for the detection and quantification of this compound.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at pH 2.5) and acetonitrile. A typical starting condition could be a 60:40 mixture of buffer and acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 225 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase). Prepare working standards by diluting the stock solution to known concentrations.
-
Sample Solution: Accurately weigh and dissolve the Valsartan sample in the diluent to a known concentration.
Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Visual Aids
Diagram 1: Valsartan Synthesis and Impurity Formation Pathway
Caption: Reaction pathways for Valsartan synthesis and the formation of the ethyl ester impurity.
Diagram 2: Troubleshooting Workflow for this compound
Caption: A logical workflow for troubleshooting the presence of this compound impurity.
References
Technical Support Center: Handling Hygroscopic Valsartan Ethyl Ester Powder
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for handling hygroscopic Valsartan Ethyl Ester powder. Adherence to these guidelines is critical to ensure the material's integrity, stability, and performance in experimental and developmental workflows.
Frequently Asked Questions (FAQs)
Q1: What is hygroscopicity and why is it a concern for this compound?
A1: Hygroscopicity is the tendency of a solid substance to absorb moisture from the surrounding environment.[1][] For this compound, which is known to be hygroscopic, this can lead to a range of issues including:
-
Physical Changes : Caking, clumping, and changes in powder flowability, which can complicate handling and processing.[1][3]
-
Chemical Degradation : The presence of moisture can accelerate hydrolysis or other degradation pathways, impacting the purity and stability of the compound.[1]
-
Inaccurate Measurements : Absorbed water can lead to errors in weighing and dispensing, affecting the accuracy of concentrations in downstream applications.[1]
Q2: What are the ideal storage conditions for this compound powder?
A2: To minimize moisture absorption, this compound should be stored in a tightly sealed container, preferably in a controlled, low-humidity environment. When not in use, the container should be stored in a desiccator or a dry nitrogen cabinet.[4] For long-term storage, refer to the manufacturer's recommendations, which may include refrigeration or freezing to further mitigate degradation.[5]
Q3: How should I handle this compound powder in the laboratory to minimize moisture exposure?
A3: All manipulations of the powder should be performed in a controlled environment, such as a glove box with controlled low humidity or a fume hood with a dry air stream.[6] If a controlled environment is not available, work quickly and efficiently to minimize the powder's exposure time to ambient air. Use pre-dried spatulas and weighing vessels.
Q4: My this compound powder has formed clumps. Can I still use it?
A4: Clumping is a sign of moisture absorption.[1] While the material may still be usable depending on the extent of clumping and your experimental requirements, it is crucial to first determine the moisture content to ensure accurate weighing. For applications where precise concentration is critical, using a fresh, non-clumped lot is recommended. If you must use clumped material, gently break up the aggregates with a dry spatula before weighing.
Q5: How can I determine the moisture content of my this compound powder?
A5: Several methods can be used to determine moisture content, with Karl Fischer titration being the most specific and accurate for water determination.[7][8] Other methods include Thermogravimetric Analysis (TGA) and Near-Infrared (NIR) Spectroscopy.[8][9] The choice of method will depend on the available equipment and the required accuracy.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Powder is difficult to handle and transfer (poor flowability) | Moisture absorption leading to increased particle adhesion and clumping.[3] | 1. Transfer the powder in a low-humidity environment (e.g., glove box).[6]2. Consider using flow aids or glidants if compatible with your formulation.[10]3. Ensure all equipment in contact with the powder is dry. |
| Inconsistent results in analytical assays | Inaccurate weighing due to absorbed moisture.[1]Potential chemical degradation.[1] | 1. Equilibrate the container to room temperature before opening to prevent condensation.2. Determine the moisture content and correct the sample weight accordingly.3. Perform a purity analysis (e.g., HPLC) to check for degradation products.[11][12] |
| Discoloration of the powder | Moisture-induced degradation or interaction with impurities.[1] | 1. Do not use the powder if discoloration is observed.2. Review storage and handling procedures to identify potential sources of contamination or moisture ingress.3. Contact the supplier for a replacement. |
| Difficulty in achieving complete dissolution | The presence of moisture can affect the dissolution properties of the powder. | 1. Ensure the solvent is anhydrous, if required by the protocol.[5]2. Use sonication or gentle heating as specified in the dissolution procedure.3. Verify the powder's integrity, as degradation products may be less soluble. |
Experimental Protocols
Protocol 1: Moisture Content Determination by Karl Fischer Titration
This protocol outlines the determination of water content in this compound powder using coulometric Karl Fischer titration.
Materials:
-
Karl Fischer Titrator (Coulometric)
-
Anhydrous Methanol (or other suitable solvent)
-
Karl Fischer Reagent
-
Gas-tight syringe
-
This compound powder
-
Glove box or other controlled humidity environment
Procedure:
-
Set up the Karl Fischer titrator according to the manufacturer's instructions.
-
Perform all sample preparations in a glove box with low relative humidity.
-
Accurately weigh a suitable amount of this compound powder into a dry, tared vial.
-
Promptly seal the vial.
-
Dissolve the weighed powder in a known volume of anhydrous methanol.
-
Using a gas-tight syringe, inject a precise aliquot of the sample solution into the titration cell.
-
Start the titration and record the water content in micrograms.
-
Calculate the percentage of water in the original sample.
Protocol 2: Accelerated Stability Study under High Humidity
This protocol is designed to assess the stability of this compound under accelerated high-humidity conditions.
Materials:
-
This compound powder
-
Controlled humidity and temperature stability chamber
-
HPLC system with a suitable column
-
Appropriate mobile phase and standards
-
Glass vials with inert caps
Procedure:
-
Weigh an appropriate amount of this compound powder into several glass vials.
-
Leave the vials uncapped and place them in a stability chamber set to 40°C and 75% relative humidity (RH).[13]
-
At specified time points (e.g., 0, 24, 48, 72 hours), remove one vial from the chamber.
-
Prepare a sample solution for HPLC analysis according to a validated method.
-
Analyze the sample by HPLC to determine the purity of this compound and quantify any degradation products.[11][12]
-
Compare the results over time to evaluate the stability of the compound under these stress conditions.
Visual Workflows and Decision Trees
Caption: Experimental workflow for handling hygroscopic powder.
Caption: Decision tree for handling clumped powder.
References
- 1. tandfonline.com [tandfonline.com]
- 3. Problems with validating capsule filling processes for hygroscopic powders. – Pharma.Tips [pharma.tips]
- 4. Hygroscopic Problems Of Capsule Filled Powders-richpacking020.com [richpacking020.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. youtube.com [youtube.com]
- 7. Moisture Content Analysis in Powder Samples - PowderTechnology info [powdertechnology.info]
- 8. Moisture determination in hygroscopic drug substances by near infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmtech.com [pharmtech.com]
- 10. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. hrpub.org [hrpub.org]
- 13. scielo.br [scielo.br]
Minimizing degradation of Valsartan Ethyl Ester in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Valsartan Ethyl Ester in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
This compound is susceptible to degradation through several pathways, primarily hydrolysis, photodegradation, and oxidation. The presence of the ethyl ester group introduces an additional hydrolysis pathway, converting the ester back to its active carboxylic acid form, Valsartan.
-
Hydrolysis: The ester linkage is prone to hydrolysis, which can be catalyzed by both acids and bases. Acidic conditions, in particular, have been shown to cause significant degradation of the parent compound, Valsartan.[1][2] It is anticipated that this compound will readily hydrolyze to Valsartan, especially under acidic or basic conditions.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to complex degradation pathways, including decarboxylation and cyclization of the tetrazole ring, forming various photoproducts.[3][4]
-
Oxidation: Oxidative conditions can also lead to the degradation of the molecule.[2]
Q2: How does pH affect the stability of this compound in solution?
Based on studies of Valsartan, the stability of this compound is expected to be significantly influenced by pH. The parent drug, Valsartan, is most stable in neutral to alkaline solutions (pH 6.8 and 12) and shows accelerated degradation under acidic conditions (pH 2).[5][6] Therefore, to minimize hydrolytic degradation of the ester to Valsartan and further degradation of the core structure, it is recommended to maintain the pH of the solution in the neutral to slightly alkaline range.
Q3: What is the impact of temperature on the stability of this compound solutions?
Elevated temperatures will accelerate the rate of all degradation pathways, including hydrolysis, oxidation, and any potential thermal degradation. For Valsartan, increased temperature in conjunction with acidic or oxidative stress significantly increases the rate of degradation.[2] It is crucial to store solutions of this compound at controlled, cool temperatures and to minimize exposure to high temperatures during experimental procedures.
Q4: How can I prevent photodegradation of my this compound samples?
To prevent photodegradation, all experiments involving this compound solutions should be conducted with protection from light. This can be achieved by using amber-colored glassware or by wrapping experimental containers in aluminum foil.[3][4]
Troubleshooting Guides
Issue: Rapid loss of this compound concentration in solution.
Possible Cause 1: Hydrolysis to Valsartan.
-
Troubleshooting Step: Analyze the sample using a stability-indicating HPLC method to see if a corresponding increase in the Valsartan peak is observed.
-
Solution:
-
Adjust the pH of the solution to a neutral or slightly alkaline range (pH 7-8).
-
Conduct experiments at lower temperatures.
-
Prepare solutions fresh before use and store them at 2-8°C for short-term storage.
-
Possible Cause 2: Photodegradation.
-
Troubleshooting Step: Review your experimental setup. Are your solutions exposed to ambient or UV light?
-
Solution:
-
Protect all solutions from light by using amber vials or by wrapping containers with aluminum foil.
-
Minimize the exposure time of the solution to light during sample preparation and analysis.
-
Possible Cause 3: Oxidation.
-
Troubleshooting Step: Are any components of your solution known to be oxidizing agents? Is the solution exposed to air for prolonged periods?
-
Solution:
-
Use de-gassed solvents to prepare your solutions.
-
Consider purging the headspace of your container with an inert gas like nitrogen or argon.
-
Avoid using excipients or reagents with oxidative potential.
-
Issue: Appearance of unknown peaks in my chromatogram.
Possible Cause: Formation of degradation products.
-
Troubleshooting Step: Perform a forced degradation study (see Experimental Protocols section) to systematically identify the degradation products formed under different stress conditions (acid, base, peroxide, light, heat).
-
Solution:
-
Use a mass spectrometer (LC-MS) to identify the mass-to-charge ratio (m/z) of the unknown peaks, which can help in their structural elucidation.[7]
-
Once the degradation pathway is identified, implement the preventative measures outlined above to minimize the formation of these impurities.
-
Data Presentation
The following table summarizes the expected degradation behavior of this compound based on forced degradation studies of Valsartan. The percentage of degradation can vary significantly based on the specific experimental conditions (concentration, solvent, duration of stress).
| Stress Condition | Reagent/Condition | Expected Degradation of Valsartan (as a proxy) | Primary Degradation Products (from Valsartan) |
| Acid Hydrolysis | 1 M HCl, 60°C, 6 hours | Significant Degradation (~24%)[2] | Hydrolysis of the amide bond[8][9] |
| Base Hydrolysis | 1 M NaOH, 60°C, 6 hours | Stable to minor degradation[2] | Potential for racemization |
| Oxidation | 30% H₂O₂, RT, 24 hours | Significant Degradation (~20%)[2] | Oxidized derivatives[7] |
| Photodegradation | UV light exposure | Significant Degradation | Decarboxylated and cyclized products[3][4] |
| Thermal Degradation | 60°C | Generally stable[2] | - |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to establish the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Heat the mixture at 60°C for 6 hours.
-
Cool the solution to room temperature and neutralize with 1 M NaOH.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Heat the mixture at 60°C for 6 hours.
-
Cool the solution to room temperature and neutralize with 1 M HCl.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Store the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Photodegradation:
-
Expose the stock solution in a transparent container to UV light (e.g., in a photostability chamber) for a specified duration.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Thermal Degradation:
-
Keep the stock solution in a sealed vial in an oven at 60°C for 24 hours.
-
Cool to room temperature.
-
Dilute with the mobile phase to a final concentration of approximately 100 µg/mL.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC or UPLC method.
Protocol 2: Stability-Indicating UPLC Method
This method can be used as a starting point for the analysis of this compound and its degradation products.[1][9]
-
Column: Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 95% A
-
1-5 min: Linear gradient to 5% A
-
5-6 min: Hold at 5% A
-
6-6.1 min: Linear gradient back to 95% A
-
6.1-8 min: Hold at 95% A
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 225 nm
-
Injection Volume: 2 µL
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for this compound degradation.
References
- 1. Stability-indicating UPLC method for determination of Valsartan and their degradation products in active pharmaceutical ingredient and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of two new potential impurities of Valsartan obtained under photodegradation stress condition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. scielo.br [scielo.br]
- 9. asianpubs.org [asianpubs.org]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Valsartan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of Valsartan in pharmaceutical formulations. The information presented is collated from a number of validated studies and is intended to assist researchers and analytical scientists in selecting the most appropriate method for their specific requirements. While the focus of this guide is Valsartan, the principles and methodologies described can be adapted for related compounds, such as Valsartan Ethyl Ester, although specific validation would be required.
Comparison of Analytical Methods for Valsartan
The following table summarizes the key performance characteristics of the most common analytical techniques used for the quantification of Valsartan.
| Parameter | RP-HPLC [1][2][3][4][5][6] | UPLC [7][8] | UV Spectrophotometry [9][10][11][12][13] |
| Linearity Range (µg/mL) | 0.025 - 175 | 56 - 104 | 2 - 20 |
| Correlation Coefficient (r²) | > 0.990 | > 0.99 | > 0.996 |
| Accuracy (% Recovery) | 98.0 - 102.0 | 98 - 102 | 97.51 - 100.06 |
| Limit of Detection (LOD) (µg/mL) | 0.006 - 0.993 | 0.8 | 0.14 - 1.95 |
| Limit of Quantification (LOQ) (µg/mL) | 0.018 - 0.993 | 2.4 | 0.448 - 5.91 |
| Retention Time (min) | 2.53 - 11.9 | < 4 | N/A |
| Wavelength (nm) | 210 - 265 | 225 | 248 - 252 |
Experimental Protocols
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To develop a simple, precise, and accurate stability-indicating RP-HPLC method for the determination of Valsartan.[2][3]
Methodology:
-
Instrumentation: A High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Visible detector.[1]
-
Column: C18 column (e.g., Inertsil ODS-3v, 150 x 4.6 mm, 5 µm).[1]
-
Mobile Phase: A mixture of a buffer (e.g., 0.01 M NH4H2PO4, pH 3.5) and an organic solvent (e.g., methanol (B129727) or acetonitrile) in a specific ratio (e.g., 50:50 v/v).[3]
-
Injection Volume: 20 µL.[6]
-
Standard Preparation: A stock solution of Valsartan is prepared in the mobile phase, followed by serial dilutions to obtain concentrations within the linear range.
-
Sample Preparation: Tablet powder equivalent to a specific amount of Valsartan is dissolved in the mobile phase, sonicated, filtered, and then diluted to the desired concentration.[4]
-
Validation Parameters: The method is validated for linearity, accuracy, precision, specificity, robustness, LOD, and LOQ as per ICH guidelines.[1][2]
Caption: RP-HPLC Experimental Workflow for Valsartan Analysis.
Ultra-Performance Liquid Chromatography (UPLC)
Objective: To develop a rapid and sensitive UPLC method for the quantification of Valsartan.[7]
Methodology:
-
Instrumentation: An Ultra-Performance Liquid Chromatography (UPLC) system with a UV detector.
-
Column: A sub-2 µm particle size column (e.g., Waters Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm).[7]
-
Mobile Phase: A gradient or isocratic mixture of solvents, such as a buffer (e.g., 0.1% v/v triethylamine) and an organic modifier (e.g., methanol).
-
Flow Rate: Typically around 0.6 mL/min.
-
Detection Wavelength: 225 nm.[7]
-
Run Time: Significantly shorter than HPLC, often less than 4 minutes.
-
Validation: The method is validated according to ICH guidelines for parameters including linearity, accuracy, precision, and robustness.[7]
Caption: UPLC Experimental Workflow for Valsartan Analysis.
UV Spectrophotometry
Objective: To provide a simple and cost-effective method for the estimation of Valsartan in bulk and pharmaceutical dosage forms.[9][11]
Methodology:
-
Instrumentation: A UV-Visible Spectrophotometer.[11]
-
Solvent: A suitable solvent in which Valsartan is soluble and shows good absorbance, such as methanol and water (1:1).[9][11]
-
Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of Valsartan over a UV range (e.g., 200-400 nm). For Valsartan, this is typically around 250 nm.[9][11]
-
Standard Curve: A series of standard solutions of known concentrations are prepared and their absorbance is measured at the λmax to construct a calibration curve.[11]
-
Sample Analysis: The absorbance of the sample solution is measured, and the concentration is determined from the calibration curve.
-
Validation: The method is validated for linearity, accuracy, precision, and specificity as per ICH guidelines.[9][10]
Caption: UV Spectrophotometry Workflow for Valsartan Analysis.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. japsonline.com [japsonline.com]
- 6. jchps.com [jchps.com]
- 7. Stability-indicating UPLC method for determination of Valsartan and their degradation products in active pharmaceutical ingredient and pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. ajpaonline.com [ajpaonline.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. ijptjournal.com [ijptjournal.com]
- 12. japer.in [japer.in]
- 13. japsonline.com [japsonline.com]
In Vitro Activity of Valsartan versus Valsartan Ethyl Ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro activity of Valsartan (B143634) and its prodrug, Valsartan Ethyl Ester. The information presented herein is based on established experimental data and is intended to inform research and development in the field of cardiovascular therapeutics.
Executive Summary
Valsartan is a potent and highly selective antagonist of the Angiotensin II type 1 (AT1) receptor, exhibiting high binding affinity in the nanomolar range. It is the active therapeutic agent. In contrast, this compound is an ester prodrug of Valsartan. As such, it is anticipated to be biologically inactive or significantly less active in its ester form. Its therapeutic efficacy is dependent on in vivo hydrolysis to the active parent compound, Valsartan. This guide will delve into the quantitative in vitro data for Valsartan, the presumed activity of its ethyl ester, and the experimental methodologies used for their evaluation.
Data Presentation: Quantitative Comparison
The following table summarizes the in vitro activity of Valsartan at the Angiotensin II type 1 (AT1) receptor. Data for this compound is based on the established principle of ester prodrugs, which require conversion to their active acid form.
| Compound | Target | Assay Type | Key Parameter | Value |
| Valsartan | Angiotensin II Type 1 (AT1) Receptor | Radioligand Binding Assay | Ki | 2.38 nM[1] |
| pKi | 7.65 ± 0.12[2][3] | |||
| Angiotensin II Type 2 (AT2) Receptor | Radioligand Binding Assay | Selectivity | ~30,000-fold less active at AT2 vs AT1[1] | |
| This compound | Angiotensin II Type 1 (AT1) Receptor | Radioligand Binding Assay | Ki | Not available (presumed to be significantly higher/inactive) |
Note: The in vitro activity of this compound is contingent upon its hydrolysis to Valsartan. Without this conversion, it is not expected to exhibit significant binding affinity for the AT1 receptor.
Experimental Protocols
Angiotensin II Type 1 (AT1) Receptor Binding Assay
This assay determines the binding affinity of a compound for the AT1 receptor.
1. Membrane Preparation:
-
Membranes are prepared from cells or tissues expressing the human AT1 receptor, such as rat aortic smooth muscle cells or transfected cell lines (e.g., COS-7).[1][2][3]
-
The tissue or cells are homogenized in a suitable buffer and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in an assay buffer.
2. Radioligand Binding:
-
A radiolabeled ligand, such as [125I]-(Sar1,Ile8) Angiotensin II, is used to label the AT1 receptors.[4]
-
The assay is performed in microtiter plates containing the membrane preparation, the radioligand, and varying concentrations of the test compound (e.g., Valsartan).
-
To determine non-specific binding, a separate set of wells includes a high concentration of a known AT1 receptor antagonist (e.g., unlabeled Angiotensin II or Losartan).
3. Incubation and Filtration:
-
The plates are incubated to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
4. Quantification and Analysis:
-
The radioactivity retained on the filters is measured using a gamma counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Hydrolysis of this compound (Hypothetical Protocol)
1. Incubation:
-
This compound is incubated in a biologically relevant medium, such as human plasma or a buffered solution containing esterase enzymes.
-
The incubation is carried out at a physiological temperature (37°C).
2. Sampling:
-
Aliquots are taken from the incubation mixture at various time points.
3. Analysis:
-
The samples are analyzed by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the concentrations of both this compound and the newly formed Valsartan.
4. Data Interpretation:
-
The rate of disappearance of this compound and the rate of appearance of Valsartan are determined to calculate the hydrolysis rate.
Mandatory Visualizations
Caption: Experimental workflow for an in vitro AT1 receptor binding assay.
References
Navigating the Analytical Maze: A Comparative Guide to Valsartan Impurity Detection Methods
A deep dive into the cross-validation of analytical techniques for ensuring the safety and quality of Valsartan, a widely prescribed medication for hypertension and heart failure.
The discovery of potentially carcinogenic nitrosamine (B1359907) impurities, such as N-nitrosodimethylamine (NDMA), in Valsartan and other sartan medications has underscored the critical need for robust and sensitive analytical methods to ensure patient safety.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent limits for these impurities, compelling pharmaceutical manufacturers to implement rigorous testing protocols.[3][4] This guide provides a comparative analysis of the most common analytical techniques employed for the detection and quantification of nitrosamine impurities in Valsartan, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective strengths and limitations.
The primary analytical methods for detecting nitrosamine impurities in Valsartan include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with Mass Spectrometry (LC-MS/MS), and Gas Chromatography with Mass Spectrometry (GC-MS). Each of these techniques offers a unique combination of sensitivity, selectivity, and accessibility, making the choice of method dependent on the specific requirements of the analysis.
Comparative Analysis of Analytical Methods
The performance of an analytical method is paramount for the accurate quantification of impurities at trace levels. Key validation parameters such as the Limit of Detection (LOD), Limit of Quantitation (LOQ), linearity, and accuracy provide a quantitative measure of a method's capability. The following tables summarize the performance data for HPLC-UV, LC-MS/MS, and GC-MS methods based on published studies.
Table 1: Performance Comparison of Analytical Methods for Nitrosamine Impurity Detection in Valsartan
| Analytical Method | Impurity | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Accuracy/Recovery (%) |
| HPLC-UV | NDMA | 0.0085 µg/mL | 0.0285 µg/mL | > 0.999 | 99.02 - 100.16 |
| NMBA | - | - | > 0.9996 | 99.02 - 100.16 | |
| NDEA | - | - | > 0.9996 | 99.02 - 100.16 | |
| NEIPA | - | - | > 0.9996 | 99.02 - 100.16 | |
| NDIPA | - | - | > 0.9996 | 99.02 - 100.16 | |
| NDBA | - | - | > 0.9996 | 99.02 - 100.16 | |
| LC-MS/MS | NDMA | 0.0021 mg/kg | 0.0070 mg/kg | > 0.99 | 94.5 - 103.1 |
| NDEA | - | - | > 0.99 | - | |
| NMBA | - | 0.2 ng/mL | > 0.99 | - | |
| NEIPA | - | 0.2 ng/mL | > 0.99 | - | |
| GC-MS/MS | NDMA | 0.02 - 0.03 ppm | 0.06 - 0.09 ppm | > 0.999 | 91.9 - 122.7 |
| NDEA | 0.02 - 0.03 ppm | 0.06 - 0.09 ppm | > 0.999 | 91.9 - 122.7 | |
| NEIPA | 0.02 - 0.03 ppm | 0.06 - 0.09 ppm | > 0.999 | 91.9 - 122.7 | |
| NDIPA | 0.02 - 0.03 ppm | 0.06 - 0.09 ppm | > 0.999 | 91.9 - 122.7 |
Data compiled from multiple sources.[5][6][7] Note that the units for LOD and LOQ may vary between studies and have been presented as reported.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and cross-validation of analytical methods. Below are outlines of the methodologies for the key experiments cited.
1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) Method
This method is often employed for the simultaneous estimation of multiple nitrosamine impurities.
-
Chromatographic System: A liquid chromatograph equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[5]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with pH adjusted to 3.2 with formic acid), acetonitrile (B52724), and methanol.[5]
-
Detection: UV detection at a wavelength of 228 nm.[5]
-
Sample Preparation: The Valsartan sample is dissolved in a suitable solvent, filtered, and then injected into the HPLC system.
2. Liquid Chromatography with Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers higher selectivity and sensitivity compared to HPLC-UV, making it suitable for detecting impurities at very low levels.
-
Chromatographic System: An HPLC or UHPLC system coupled to a tandem mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).[4]
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of solvents like acetonitrile and water containing a modifier such as formic acid.
-
Detection: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for selective and sensitive detection of target nitrosamines.
-
Sample Preparation: Similar to the HPLC-UV method, the sample is dissolved in an appropriate solvent, which may be followed by a solid-phase extraction (SPE) step for sample clean-up and concentration.
3. Gas Chromatography with Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and semi-volatile nitrosamines.
-
Chromatographic System: A gas chromatograph coupled to a mass spectrometer.
-
Injection Technique: Direct liquid injection or headspace sampling.[8]
-
Column: A wax-type capillary column (e.g., 30 m x 0.25 mm, 0.5 µm film thickness) is often used.[8]
-
Carrier Gas: Helium.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) or MRM mode.
-
Sample Preparation: The sample is dissolved in a suitable solvent. For headspace analysis, the sample is placed in a sealed vial and heated to allow volatile impurities to partition into the headspace before injection.
Workflow and Logical Relationships
The cross-validation of analytical methods is a systematic process to ensure that different methods provide equivalent results for the same sample. The following diagram illustrates the general workflow for the cross-validation of Valsartan impurity detection methods.
Caption: A flowchart illustrating the key stages in the cross-validation of analytical methods for Valsartan impurity detection.
References
- 1. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fa7t2bwvxb1.b-cdn.net [fa7t2bwvxb1.b-cdn.net]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simultaneous Estimation of Six Nitrosamine Impurities in Valsartan Using Liquid Chromatographic Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. turkjps.org [turkjps.org]
- 8. Determination of N-Nitrosamines in Valsartan | Separation Science [sepscience.com]
A Comparative Analysis of Valsartan Ethyl Ester and Other ARB Impurities for Researchers and Drug Development Professionals
An in-depth guide to the origins, detection, and comparative analysis of key impurities in Angiotensin II Receptor Blockers (ARBs), with a focus on Valsartan (B143634) Ethyl Ester.
This guide provides a comprehensive comparative study of Valsartan Ethyl Ester and other significant impurities found in Angiotensin II Receptor Blockers (ARBs). It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering objective comparisons of impurity profiles and detailed experimental data to support further investigation and process optimization.
Introduction to ARB Impurities
Angiotensin II Receptor Blockers (ARBs) are a class of drugs used to treat high blood pressure and heart failure.[1] During the synthesis and storage of these drugs, various impurities can form, which may affect the safety and efficacy of the final product. These impurities can be broadly categorized as process-related impurities, degradation products, and the more recently highlighted nitrosamine (B1359907) impurities.
This compound is a process-related impurity that can arise during the synthesis of valsartan, likely due to the presence of ethanol (B145695) in the reaction or purification steps. While not as widely publicized as nitrosamine impurities, its presence needs to be monitored and controlled to ensure the quality of the drug substance.
Other notable ARB impurities include:
-
Nitrosamines: Such as N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA), which are classified as probable human carcinogens.[1][2] Their discovery in several ARB products led to widespread recalls and heightened regulatory scrutiny.[2]
-
Degradation Products: These can form due to exposure of the drug substance to stress conditions like acid, base, oxidation, or light.[3][4]
-
Other Process-Related Impurities: Including isomers and by-products from the synthetic route.
This guide will focus on a comparative analysis of these impurities, with a particular emphasis on this compound.
Comparative Data on ARB Impurities
While extensive data is available on nitrosamine impurities in ARBs, direct comparative studies quantifying this compound alongside nitrosamines and other degradation products in the same batches are not widely published. The available information primarily focuses on the detection and quantification of individual or specific classes of impurities.
The following table summarizes the typical classes of impurities and their detection methods. Quantitative data for nitrosamines are often reported in parts per million (ppm) or nanograms per day (ng/day), with regulatory limits set by agencies like the FDA.[5] Data for this compound and other process-related impurities are typically controlled according to pharmacopeial standards and internal specifications.
| Impurity Class | Specific Examples | Typical Analytical Method | Reported Levels / Limits |
| Process-Related Esters | This compound, Valsartan Methyl Ester | HPLC, LC-MS | Controlled by pharmacopeial monographs and manufacturer specifications. |
| Nitrosamines | NDMA, NDEA, NMBA, etc. | GC-MS, LC-MS/MS | FDA interim limits: e.g., NDMA < 96 ng/day, NDEA < 26.5 ng/day. |
| Degradation Products | Acid/base hydrolysis products, oxidative degradation products | HPLC, LC-MS | Formation is dependent on stress conditions; levels are monitored in stability studies.[3][4] |
| Other Process Impurities | Isomers, unreacted intermediates, reagents | HPLC, LC-MS | Controlled based on qualification thresholds outlined in ICH guidelines. |
Experimental Protocols
Accurate detection and quantification of impurities are critical for ensuring the quality and safety of ARBs. Below are detailed methodologies for key experiments.
HPLC Method for the Determination of Valsartan and its Process-Related and Degradation Impurities
This method is suitable for the simultaneous determination of valsartan and its non-volatile impurities, including this compound and degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a controlled pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized for the specific separation.[3]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: 250 nm.[3]
-
Sample Preparation: The drug substance or a crushed tablet is dissolved in a suitable solvent (e.g., methanol (B129727) or a mixture of the mobile phase) to a known concentration.
-
Procedure: A specific volume of the sample solution is injected into the HPLC system. The retention times and peak areas of the impurities are compared to those of a reference standard for identification and quantification.
LC-MS/MS Method for the Determination of Nitrosamine Impurities
This highly sensitive and specific method is used for the trace-level detection of nitrosamine impurities.
-
Instrumentation: Liquid Chromatograph coupled with a tandem Mass Spectrometer (LC-MS/MS).
-
Column: A suitable reversed-phase column (e.g., C18) optimized for the separation of small, polar molecules.
-
Mobile Phase: A gradient elution using a mixture of water with a modifier (e.g., formic acid) and an organic solvent like methanol or acetonitrile.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
-
Mass Spectrometry: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each nitrosamine are monitored.
-
Sample Preparation: The sample is dissolved in an appropriate solvent, and a simple extraction or dilution is performed before injection.
-
Procedure: The sample is injected into the LC-MS/MS system. The identification and quantification of nitrosamines are based on their specific retention times and mass transitions compared to isotopically labeled internal standards.
GC-MS Method for the Determination of Volatile Nitrosamine Impurities
This method is particularly useful for the analysis of volatile nitrosamines like NDMA and NDEA.
-
Instrumentation: Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Column: A capillary column suitable for the separation of volatile polar compounds (e.g., a wax-type column).
-
Carrier Gas: Helium or Hydrogen.
-
Injection Mode: Splitless or direct injection.
-
Mass Spectrometry: Operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target nitrosamines.
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., dichloromethane (B109758) or methanol), and may involve headspace sampling for volatile impurities.[5]
-
Procedure: The prepared sample is injected into the GC-MS. Identification and quantification are based on retention time and the characteristic mass fragments of each nitrosamine.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the context of ARB action and the analytical processes for impurity detection, the following diagrams have been generated using the DOT language.
References
- 1. Valsartan: review of impurities extended to other sartan medicines | European Medicines Agency (EMA) [ema.europa.eu]
- 2. Understanding the molecular–pharmaceutical basis of sartan recalls focusing on valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acgpubs.org [acgpubs.org]
- 4. scielo.br [scielo.br]
- 5. Analysis of an Impurity, N-Nitrosodimethylamine, in Valsartan Drug Substances and Associated Products Using GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotopic Labeling of Valsartan for Metabolic Studies
For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug is paramount. This guide provides a comprehensive comparison of isotopic labeling and non-labeled techniques for studying the metabolism of Valsartan (B143634), an angiotensin II receptor blocker widely used in the treatment of hypertension.
The choice between using an isotopically labeled or a non-labeled version of a drug in metabolic studies depends on the specific research question. Isotopic labeling offers a powerful tool to trace the molecule and its metabolites, providing definitive data on absorption, distribution, metabolism, and excretion (ADME). In contrast, non-labeled methods are crucial for routine pharmacokinetic (PK) and bioequivalence studies. This guide delves into the methodologies, data outputs, and comparative advantages of each approach, supported by experimental data.
Comparison of Isotopic Labeling vs. Non-Labeled Methods for Valsartan Metabolic Studies
| Feature | Isotopic Labeling Methods (e.g., ¹⁴C, ²H) | Non-Labeled Methods (e.g., LC-MS/MS) |
| Primary Application | Definitive ADME studies, mass balance, metabolite identification and profiling, reaction mechanism studies. | Routine pharmacokinetics (PK), bioequivalence studies, therapeutic drug monitoring. |
| Key Advantage | Unambiguous tracking of the drug and all its metabolites, regardless of their structure. High sensitivity for radiolabels. | Lower cost of the drug substance, simpler synthesis, readily applicable to clinical samples from standard trials. |
| Key Disadvantage | Synthesis of labeled compounds can be complex and expensive. Use of radioisotopes requires specialized facilities and handling procedures. | May fail to detect unexpected or novel metabolites. Quantification can be affected by matrix effects if an appropriate internal standard is not used. |
| Typical Isotopes Used | ¹⁴C for mass balance and metabolite profiling. ²H (Deuterium) for use as internal standards and to investigate kinetic isotope effects. | Not applicable. |
| Analytical Techniques | Liquid Scintillation Counting (LSC) for ¹⁴C, Accelerator Mass Spectrometry (AMS) for low-dose ¹⁴C studies, LC-MS/MS for structural elucidation of labeled metabolites. | HPLC with UV or fluorescence detection, LC-MS/MS for high sensitivity and selectivity.[1] |
Quantitative Data Summary
The following tables summarize key quantitative data from studies employing both isotopically labeled and non-labeled Valsartan.
Table 1: Pharmacokinetic and Excretion Data from a [¹⁴C]-Valsartan Human ADME Study
This study involved a single oral dose of 80 mg of ¹⁴C-labeled Valsartan to healthy male volunteers.[2][3]
| Parameter | Value |
| Total Radioactivity Excretion (7 days) | 99 ± 1% of the dose |
| Route of Excretion (Fecal) | 86 ± 5% of the dose |
| Route of Excretion (Renal) | 13 ± 2% of the dose (derived) |
| Unchanged Valsartan in Excreta | 81 ± 5% of the dose |
| Metabolite (Valeryl-4-hydroxy-valsartan) in Excreta | 9 ± 3% of the dose |
| Plasma Half-life (Valsartan) | ~6 hours |
Table 2: Pharmacokinetic Parameters of Non-Labeled Valsartan in Healthy Volunteers (Fasted State)
This table presents data from a study using a single 80 mg oral dose, with plasma concentrations measured by LC-MS/MS.[4]
| Parameter | Value |
| Cmax (Peak Plasma Concentration) | 3156 ± 869 ng/mL |
| Tmax (Time to Peak Concentration) | 3.67 ± 0.98 hours |
| AUC₀-₂₄ (Area Under the Curve) | 20181 ± 3535 ng·h/mL |
| t₁/₂ (Elimination Half-life) | 6.72 ± 1.25 hours |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments.
Protocol 1: Human ADME Study with [¹⁴C]-Valsartan
This protocol is based on the methodology for a human absorption, metabolism, and excretion study.[2][3]
-
Radiolabeled Drug Administration: Healthy male volunteers receive a single oral dose of 80 mg of [¹⁴C]-Valsartan in a neutral buffered solution.
-
Sample Collection: Blood, urine, and feces are collected at predetermined intervals for up to 7 days post-dose.
-
Total Radioactivity Measurement: The total radioactivity in plasma, urine, and homogenized feces is determined using liquid scintillation counting (LSC).
-
Metabolite Profiling: Plasma and urine samples are analyzed by High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to separate the parent drug from its metabolites.
-
Metabolite Identification: The structure of the metabolites is elucidated using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and comparison with reference standards.
-
Data Analysis: Pharmacokinetic parameters for total radioactivity and unchanged Valsartan are calculated. The percentage of the radioactive dose excreted via urine and feces is determined to establish the mass balance.
Protocol 2: Quantification of Non-Labeled Valsartan in Human Plasma by LC-MS/MS
This protocol outlines a typical bioanalytical method for pharmacokinetic studies.[5][6]
-
Internal Standard: A stable isotope-labeled version of the drug, such as Valsartan-d₃, is used as the internal standard (IS) to ensure accurate quantification.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of human plasma, add 25 µL of the IS working solution.
-
Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex the mixture for 10 minutes and then centrifuge at 2,500 x g for 10 minutes.
-
Transfer 100 µL of the supernatant to a new plate containing 100 µL of acetonitrile-water (1:1, v/v).
-
Vortex for 5 minutes before injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Ultimate® XB-C18, 2.1 × 50 mm, 3.5 µm).
-
Mobile Phase: A gradient of acetonitrile and an aqueous solution of 5 mM ammonium (B1175870) acetate (B1210297) with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Valsartan: m/z 436.2 → 291.2
-
Valsartan-d₃ (IS): m/z 439.2 → 291.2
-
-
-
Calibration and Quality Control: Calibration curves are prepared by spiking blank plasma with known concentrations of Valsartan. Quality control (QC) samples at low, medium, and high concentrations are analyzed with the study samples to ensure the accuracy and precision of the method.
Visualizations
Valsartan Metabolism and Excretion Workflow
The following diagram illustrates the typical workflow for a human ADME study using ¹⁴C-labeled Valsartan.
Caption: Workflow of a human ADME study with ¹⁴C-labeled Valsartan.
Valsartan's Mechanism of Action in the Renin-Angiotensin-Aldosterone System (RAAS)
This diagram illustrates the RAAS pathway and the point of intervention for Valsartan.
Caption: Valsartan blocks the AT1 receptor in the RAAS pathway.
References
- 1. shimadzu.com [shimadzu.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, disposition and biotransformation of [14C]-radiolabelled valsartan in healthy male volunteers after a single oral dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Valsartan in Human Plasma by LC-MS/MS in Pharmacokinetic Study of Valsartan Tablets at the Fasted and Fed States [journal11.magtechjournal.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of Valsartan Ethyl Ester in Drug Substance
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative analysis of high-performance liquid chromatography (HPLC) methods for the quantitative determination of Valsartan Ethyl Ester, a potential process-related impurity in Valsartan drug substance. The following sections detail the experimental protocols and performance data of two prominent HPLC methods, offering a clear comparison to aid in the selection of the most suitable analytical approach for quality control and stability studies.
Comparison of HPLC Methods for this compound Analysis
The selection of an appropriate analytical method is critical for the accurate quantification of impurities. Below is a summary of two distinct HPLC methods, highlighting their key chromatographic parameters and performance characteristics.
| Parameter | Method 1 | Method 2 |
| Principle | Isocratic Reversed-Phase HPLC | Gradient Reversed-Phase HPLC |
| Stationary Phase | C18 column (250 mm x 4.6 mm, 5 µm) | C18 column (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 0.02 M Sodium Dihydrogen Phosphate (pH 2.5) and Acetonitrile (B52724) (58:42 v/v)[1] | Gradient of Ammonium formate (B1220265) buffer and Acetonitrile[2] |
| Flow Rate | 1.0 mL/min[1] | 1.0 mL/min |
| Detection Wavelength | 250 nm[3] | 230 nm[2] |
| Retention Time of Valsartan | Approximately 9.4 minutes[1] | Approximately 7.2 minutes[2] |
| Linearity Range | 1 - 200 µg/mL[1] | 0.025 - 50 µg/mL for impurities[2] |
| Limit of Detection (LOD) | 0.3 µg/mL[1] | Not explicitly stated for ethyl ester |
| Limit of Quantitation (LOQ) | 0.99 µg/mL[1] | Not explicitly stated for ethyl ester |
| Accuracy (% Recovery) | 98.7% - 101.2%[1] | Not explicitly stated for ethyl ester |
| Precision (% RSD) | < 2.0%[1] | Not explicitly stated for ethyl ester |
Experimental Protocols
Detailed methodologies for the compared analytical techniques are provided below to facilitate their implementation and evaluation.
Method 1: Isocratic RP-HPLC
This method utilizes a straightforward isocratic elution, making it robust and easy to transfer between laboratories.
1. Materials and Reagents:
-
Valsartan Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Sodium Dihydrogen Ortho-phosphate (B1173645) (AR grade)
-
Ortho-phosphoric acid (AR grade)
-
Milli-Q water
2. Chromatographic Conditions:
-
Instrument: HPLC system with UV detector
-
Column: C18 (250 mm x 4.6 mm, 5 µm particle size)[1]
-
Mobile Phase: A mixture of 0.02 mM sodium dihydrogen ortho-phosphate buffer (pH adjusted to 2.5 with ortho-phosphoric acid) and acetonitrile in a 58:42 v/v ratio[1].
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: Ambient
-
Detection Wavelength: 250 nm[3]
-
Injection Volume: 20 µL
3. Preparation of Solutions:
-
Standard Stock Solution (Valsartan): Accurately weigh and dissolve 25 mg of Valsartan Reference Standard in a 25 mL volumetric flask with acetonitrile. Sonicate for 20 minutes and make up to volume with the same solvent[1].
-
Standard Stock Solution (this compound): Prepare a stock solution of this compound in acetonitrile.
-
Working Standard Solution: From the stock solutions, prepare a mixed working standard solution containing Valsartan and this compound at appropriate concentrations in the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the Valsartan drug substance in the mobile phase to achieve a known concentration.
Method 2: Gradient RP-HPLC
This gradient method is designed to separate a wider range of impurities with varying polarities.
1. Materials and Reagents:
-
Valsartan Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Ammonium formate (AR grade)
-
Milli-Q water
2. Chromatographic Conditions:
-
Instrument: HPLC system with UV detector
-
Column: C18 (150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Ammonium formate buffer
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A time-based gradient program should be developed to ensure the separation of Valsartan from its impurities. A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 230 nm[2]
-
Injection Volume: 10 µL
3. Preparation of Solutions:
-
Diluent: A mixture of water and acetonitrile (50:50 v/v)[2].
-
Standard Stock Solution: Prepare individual stock solutions of Valsartan and this compound in the diluent.
-
Working Standard Solution: Prepare a mixed working standard solution from the stock solutions in the diluent.
-
Sample Solution: Accurately weigh and dissolve the Valsartan drug substance in the diluent to a specified concentration.
Method Validation and Performance
Both methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. Forced degradation studies are performed to demonstrate specificity[1].
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range[1][2].
-
Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed through recovery studies by spiking the sample matrix with a known amount of the impurity[1].
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD) for a series of measurements[1].
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value[1].
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[1].
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Workflow for Comparative Analysis of Quantitative Methods
The following diagram illustrates a typical workflow for the comparison and selection of a suitable analytical method for impurity quantification.
Caption: Workflow for selecting a quantitative impurity analysis method.
Conclusion
Both the isocratic and gradient HPLC methods presented offer viable options for the quantitative analysis of this compound in a drug substance. The isocratic method provides simplicity and robustness, which is advantageous for routine quality control. In contrast, the gradient method offers greater flexibility for separating a broader range of potential impurities, which may be preferable during drug development and forced degradation studies. The choice between the two will depend on the specific requirements of the analysis, including the complexity of the sample matrix and the desired throughput. It is essential to perform a thorough method validation to ensure the chosen method is fit for its intended purpose.
References
A Comparative Guide to Establishing the Relative Response Factor for Valsartan Ethyl Ester
This guide provides a comprehensive comparison of methodologies for establishing the Relative Response Factor (RRF) of Valsartan Ethyl Ester, a potential process-related impurity in the synthesis of Valsartan. The protocols and data presented herein are intended for researchers, scientists, and drug development professionals to ensure accurate quantification of impurities in compliance with regulatory standards.
Introduction to Relative Response Factor (RRF)
In chromatographic analysis, the Relative Response Factor (RRF) is a critical parameter used for the accurate quantification of impurities when a certified reference standard of the impurity is not available for routine analysis.[1][2] It corrects for the difference in detector response between the impurity and the Active Pharmaceutical Ingredient (API).[1][3][4] The RRF is defined as the ratio of the response factor of the impurity to the response factor of the API.[5][6]
RRF = (Response of Impurity / Concentration of Impurity) / (Response of API / Concentration of API)
A well-established RRF is essential for ensuring the quality and purity of drug substances and products.[2][4]
Experimental Protocol: RRF Determination by Slope Method
The slope method is a robust and widely accepted technique for determining the RRF.[5][6] It involves generating calibration curves for both the API (Valsartan) and the impurity (this compound) over a range of concentrations.
2.1. Materials and Reagents
-
Valsartan Reference Standard (API)
-
This compound (Impurity)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid (for pH adjustment)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
2.2. Chromatographic Conditions
The following High-Performance Liquid Chromatography (HPLC) conditions are recommended for the analysis of Valsartan and this compound. These conditions are based on established methods for Valsartan and its impurities.[7][8][9][10][11]
| Parameter | Condition |
| Column | C18 (e.g., Inertsil ODS-3v, 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and 0.02 M Sodium Dihydrogen Phosphate buffer (pH 2.5) in a gradient or isocratic mode. A common starting point is a 58:42 v/v ratio of buffer to acetonitrile. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm or 247 nm |
| Column Temperature | Ambient or controlled at 25°C |
| Injection Volume | 10 µL |
2.3. Standard Solution Preparation
-
Stock Solutions (1000 µg/mL):
-
Accurately weigh about 25 mg of Valsartan Reference Standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Accurately weigh about 25 mg of this compound and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
-
Calibration Curve Solutions:
-
Prepare a series of at least five concentration levels for both Valsartan and this compound by diluting the stock solutions with the mobile phase. The concentration range should span from the limit of quantification (LOQ) to approximately 150% of the expected impurity concentration.[6]
-
2.4. Data Analysis and RRF Calculation
-
Inject each calibration solution in triplicate into the HPLC system.
-
Record the peak area for both Valsartan and this compound at each concentration level.
-
Plot the mean peak area against the concentration for both compounds to generate individual calibration curves.
-
Determine the slope of the linear regression line for each calibration curve.
-
Calculate the RRF using the following formula:[5]
RRF = Slope of this compound / Slope of Valsartan
Data Presentation: Hypothetical RRF Determination
The following table summarizes hypothetical experimental data for the determination of the RRF for this compound relative to Valsartan.
| Concentration (µg/mL) | Mean Peak Area (Valsartan) | Mean Peak Area (this compound) |
| 1 | 50,120 | 45,230 |
| 5 | 251,500 | 226,800 |
| 10 | 502,800 | 453,500 |
| 20 | 1,005,500 | 907,100 |
| 50 | 2,514,000 | 2,267,500 |
| Slope | 50,275 | 45,345 |
| R² | 0.9998 | 0.9999 |
| RRF | \multicolumn{2}{c | }{0.902 } |
Note: This data is for illustrative purposes only.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for RRF determination and the logical relationship of the key parameters.
Comparison with Alternative Methods
While the slope method is highly recommended, an alternative single-point determination can be used for a preliminary estimation of the RRF.
| Method | Description | Advantages | Disadvantages |
| Slope Method | Involves creating a calibration curve with at least five concentration points for both the API and the impurity.[6] The RRF is the ratio of the slopes. | Highly accurate and robust; demonstrates linearity of the detector response. | More time-consuming and requires more reagents. |
| Single-Point Method | A single concentration level of both the API and the impurity is prepared and injected. The RRF is calculated from the ratio of the responses at that concentration. | Quick and requires fewer resources. | Less accurate as it assumes a linear response through the origin for both compounds and does not verify linearity over a range. |
Conclusion
The accurate determination of the Relative Response Factor for this compound is crucial for the reliable quantification of this impurity in Valsartan drug substances and products. The slope method, as detailed in this guide, provides a robust and accurate approach to establishing the RRF. It is recommended that the RRF be determined during method validation and periodically verified to ensure the continued accuracy of impurity quantification.
References
- 1. Relative Response Factor: Accurate Quantification in Chromatography | Separation Science [sepscience.com]
- 2. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 4. veeprho.com [veeprho.com]
- 5. m.youtube.com [m.youtube.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. ajpaonline.com [ajpaonline.com]
- 8. ajpaonline.com [ajpaonline.com]
- 9. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. sphinxsai.com [sphinxsai.com]
Inter-laboratory Insights: A Comparative Guide to the Analysis of Valsartan Ethyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the detection and quantification of Valsartan (B143634) Ethyl Ester, a potential process impurity and degradation product of the antihypertensive drug valsartan. The selection of a robust and reliable analytical method is critical for ensuring the quality, safety, and efficacy of valsartan drug substances and products. This document summarizes key performance data from various validated methods and provides detailed experimental protocols to assist laboratories in their method selection and implementation.
Comparative Analysis of Analytical Methods
The following tables summarize the performance characteristics of various High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) methods reported for the analysis of valsartan and its related substances, which would be applicable for the analysis of Valsartan Ethyl Ester.
High-Performance Liquid Chromatography (HPLC) Methods
| Method | Linearity (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| Method 1 | 2.4 - 60 | 0.006 | 0.018 | 99.28 - 100.76 | < 2.0 |
| Method 2 | 20 - 320 | Not Reported | Not Reported | 98.76 - 100.9 | < 1.0 |
| Method 3 | 40 - 140 | 2.72 | 8.25 | 99.0 - 100.2 | < 2.0 |
| Method 4 | 80 - 240 | Not Reported | Not Reported | Not Reported | Not Reported |
| Method 5 | 1 - 20 | 0.395 | 1.198 | 99 - 101 | < 2.0 |
Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
| Method | Linearity (ng/mL) | LLOQ (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |
| LC-MS/MS 1 | 6.062 - 18060.792 | 6.062 | 94.6 - 103.4 | 2.9 - 8.0 |
| LC-MS/MS 2 | 50.85 - 12046.60 | 50.85 | 75.39 - 79.44 | Within acceptance criteria |
| LC-MS/MS 3 | 20 - 10000 | 20 | Within acceptance criteria | Within acceptance criteria |
Experimental Protocols
Detailed methodologies for representative HPLC and LC-MS techniques are provided below. These protocols are based on established and validated methods for the analysis of valsartan and its impurities.
Protocol 1: Stability-Indicating RP-HPLC Method
This method is designed for the quantification of valsartan and the separation of its degradation products, making it suitable for the analysis of this compound.
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffered aqueous phase (e.g., 0.02 M ammonium (B1175870) acetate (B1210297) adjusted to pH 3.0 with glacial acetic acid) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 55:45, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 254 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable diluent (e.g., mobile phase or a mixture of acetonitrile (B52724) and water). Prepare working standards by serial dilution of the stock solution to cover the desired concentration range.
-
Sample Solution: Accurately weigh and dissolve the valsartan drug substance or a powdered tablet sample in the diluent to achieve a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Forced Degradation Studies: To ensure the stability-indicating nature of the method, valsartan can be subjected to stress conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress.[1][2][3] The method should demonstrate the ability to separate the main valsartan peak from any degradation products formed, including this compound.[2][3]
Protocol 2: LC-MS/MS Method for High-Sensitivity Analysis
This method is suitable for the trace-level quantification of this compound, particularly in applications requiring high sensitivity, such as pharmacokinetic studies.
-
Instrumentation: A Liquid Chromatography system coupled to a tandem Mass Spectrometer (LC-MS/MS) with an electrospray ionization (ESI) source.[4]
-
Chromatographic Conditions:
-
Column: A suitable C18 column (e.g., 50 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous solution containing a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile). A typical mobile phase could be 80:20 (v/v) methanol and 0.1% formic acid.[4]
-
Flow Rate: 1.0 mL/min.[4]
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.[4]
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and a suitable internal standard would need to be determined and optimized.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare stock and working standard solutions of this compound and an internal standard (e.g., irbesartan) in an appropriate solvent.[4]
-
Sample Preparation (from plasma): Perform protein precipitation by adding a precipitating agent (e.g., methanol) to the plasma sample, followed by vortexing and centrifugation. The supernatant is then injected into the LC-MS/MS system.[4]
-
Mandatory Visualizations
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical experimental workflow for the analysis of this compound as an impurity in a valsartan drug substance.
Caption: A generalized workflow for the analysis of this compound impurity.
References
- 1. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 2. Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. asianpubs.org [asianpubs.org]
Structural Elucidation of Valsartan Ethyl Ester: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the structural elucidation of Valsartan Ethyl Ester, a key derivative and potential impurity of the widely used antihypertensive drug, Valsartan. By presenting a comparative analysis with its parent compound, this report offers valuable insights for researchers in analytical development, quality control, and drug metabolism. The information herein is supported by predictive data based on established spectroscopic principles and available data for related compounds.
Introduction
This compound, with the chemical name (S)-N-Valeryl-N-([2'-(1H-tetrazole-5-yl)biphen-6-yl]methyl)-valine ethyl ester, is a significant related substance of Valsartan.[1][2][3] Its presence and characterization are crucial for ensuring the purity and safety of Valsartan drug products. The structural difference from Valsartan lies in the esterification of the carboxylic acid group to an ethyl ester. This modification significantly alters its physicochemical properties and requires specific analytical methods for identification and quantification.
Key Chemical Information:
| Property | Value | References |
| Chemical Name | (S)-N-Valeryl-N-([2'-(1H-tetrazole-5-yl)biphen-6-yl]methyl)-valine ethyl ester | [1][2] |
| Molecular Formula | C₂₆H₃₃N₅O₃ | [4][5] |
| Molecular Weight | 463.57 g/mol | [4][5] |
| CAS Number | 1111177-30-0 | [2][4][6] |
Comparative Spectroscopic Analysis
While publicly available, detailed experimental spectra for this compound are limited, its spectroscopic characteristics can be accurately predicted based on the well-documented data of Valsartan and the known effects of esterification. Several suppliers of this compound reference standards indicate the availability of comprehensive analytical data, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy, upon purchase.[2][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules. The presence of the ethyl group in this compound will introduce characteristic signals in both ¹H and ¹³C NMR spectra, providing a clear distinction from Valsartan.
Table 1: Predicted ¹H NMR Data Comparison
| Assignment | Valsartan (Predicted Chemical Shift, δ ppm) | This compound (Predicted Chemical Shift, δ ppm) | Key Differences |
| Aromatic Protons | 7.0 - 8.2 (m) | 7.0 - 8.2 (m) | Minimal change expected. |
| Benzylic CH₂ | ~4.5 (d) | ~4.5 (d) | Minimal change expected. |
| Valine α-CH | ~4.0 (d) | ~4.0 (d) | Minimal change expected. |
| Valine β-CH | ~2.2 (m) | ~2.2 (m) | Minimal change expected. |
| Valine γ-CH₃ | ~0.9 (d) | ~0.9 (d) | Minimal change expected. |
| Valeryl CH₂ | 0.8 - 2.5 (m) | 0.8 - 2.5 (m) | Minimal change expected. |
| Valeryl CH₃ | ~0.9 (t) | ~0.9 (t) | Minimal change expected. |
| Ethyl Ester O-CH₂ | - | ~4.1 (q) | New quartet signal. |
| Ethyl Ester CH₃ | - | ~1.2 (t) | New triplet signal. |
| Carboxylic Acid OH | ~12.0 (s, br) | - | Absence of the acidic proton signal. |
Table 2: Predicted ¹³C NMR Data Comparison
| Assignment | Valsartan (Predicted Chemical Shift, δ ppm) | This compound (Predicted Chemical Shift, δ ppm) | Key Differences |
| Aromatic & Tetrazole Carbons | 120 - 160 | 120 - 160 | Minimal change expected. |
| Carboxylic Acid C=O | ~175 | - | Absence of the carboxylic acid carbonyl signal. |
| Ester C=O | - | ~172 | New ester carbonyl signal. |
| Amide C=O | ~173 | ~173 | Minimal change expected. |
| Valine α-C | ~60 | ~60 | Minimal change expected. |
| Benzylic CH₂ | ~48 | ~48 | Minimal change expected. |
| Valine β-C | ~30 | ~30 | Minimal change expected. |
| Valine γ-C | ~19 | ~19 | Minimal change expected. |
| Valeryl Carbons | 20 - 40 | 20 - 40 | Minimal change expected. |
| Ethyl Ester O-CH₂ | - | ~61 | New signal for the ester methylene (B1212753) carbon. |
| Ethyl Ester CH₃ | - | ~14 | New signal for the ester methyl carbon. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The key diagnostic feature for this compound is the presence of an ester carbonyl stretch, which is distinct from the carboxylic acid absorption in Valsartan.
Table 3: Predicted IR Absorption Data Comparison
| Functional Group | Valsartan (Characteristic Absorption, cm⁻¹) | This compound (Predicted Absorption, cm⁻¹) | Key Differences |
| O-H (Carboxylic Acid) | 3400 - 2500 (broad) | - | Absence of the broad O-H stretch. |
| N-H (Tetrazole) | ~3420 | ~3420 | Minimal change expected.[7] |
| C-H (Aromatic & Aliphatic) | 3100 - 2850 | 3100 - 2850 | Minimal change expected. |
| C=O (Ester) | - | ~1735 | New strong ester carbonyl absorption. |
| C=O (Carboxylic Acid) | ~1732 | - | Absence of the carboxylic acid carbonyl absorption. [7] |
| C=O (Amide) | ~1630 | ~1630 | Minimal change expected.[7] |
| C=N (Tetrazole) | ~1470 | ~1470 | Minimal change expected. |
| C-O (Ester) | - | 1300 - 1000 | New C-O stretching bands. |
Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak will be observed at m/z 464.2 [M+H]⁺ in positive ion mode ESI-MS. The fragmentation pattern is expected to be similar to that of Valsartan, with key fragments arising from the cleavage of the amide and ester bonds.
Table 4: Predicted Mass Spectrometry Data Comparison
| Ion | Valsartan (m/z) | This compound (Predicted m/z) | Postulated Structure |
| [M+H]⁺ | 436.2 | 464.2 | Protonated molecule |
| [M-H₂O+H]⁺ | 418.2 | 446.2 (less likely) | Loss of water |
| Fragment 1 | 352 | 352 | Cleavage of the valine moiety |
| Fragment 2 | 306 | 306 | Further fragmentation of Fragment 1 |
| Fragment 3 | 207 | 207 | Biphenyl-tetrazole moiety |
| Fragment 4 | - | 391.2 | Loss of the ethoxy group (-OC₂H₅) |
| Fragment 5 | - | 363.2 | Loss of the ethyl ester group (-COOC₂H₅) |
The fragmentation of Valsartan has been studied, and similar pathways are expected for its ethyl ester.[8]
Experimental Protocols
The following are generalized protocols for the structural elucidation of this compound, based on common analytical practices for Valsartan and its related compounds.[9][10]
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of this compound and to separate it from Valsartan and other impurities.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient mixture of an aqueous buffer (e.g., 0.02 M phosphate (B84403) buffer, pH adjusted to 2.5 with phosphoric acid) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 250 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like acetonitrile.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: To confirm the molecular weight and obtain fragmentation data for this compound.
-
LC Conditions: As described for HPLC.
-
MS Detector: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Range: m/z 100-1000.
-
Ionization Source Parameters: Optimized for the specific instrument; typical values include a capillary voltage of 3-4 kV and a cone voltage of 20-40 V.
-
Collision Energy (for MS/MS): Varied (e.g., 10-40 eV) to induce fragmentation.
NMR Spectroscopy
-
Objective: To obtain detailed structural information from ¹H and ¹³C NMR spectra.
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC.
-
Sample Concentration: 5-10 mg of the sample in 0.5-0.7 mL of deuterated solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation: Potassium bromide (KBr) pellet method or Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
Visualizations
The following diagrams illustrate the molecular structure of this compound and the general workflow for its structural elucidation.
Caption: Molecular structure of this compound highlighting its key functional moieties.
Caption: General workflow for the structural elucidation of this compound.
Conclusion
The structural elucidation of this compound relies on a combination of modern analytical techniques. While direct experimental data in the public domain is scarce, a comprehensive structural profile can be confidently predicted through a comparative analysis with its parent compound, Valsartan. This guide provides the foundational information and methodologies necessary for researchers to identify, characterize, and quantify this compound, thereby ensuring the quality and safety of pharmaceutical products containing Valsartan.
References
- 1. Identification and characterization of potential impurities of valsartan, AT1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 1111177-30-0 | SynZeal [synzeal.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound, L- | C26H33N5O3 | CID 58153804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. researchgate.net [researchgate.net]
- 8. Prediction of the Fragmentation Pathway of Valsartan Protonated Ion [scirp.org]
- 9. scielo.br [scielo.br]
- 10. go.drugbank.com [go.drugbank.com]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Valsartan Ethyl Ester
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of potent pharmaceutical compounds like Valsartan Ethyl Ester is paramount. This document provides immediate and essential procedural guidance to minimize exposure risk and ensure responsible disposal. While a specific Safety Data Sheet (SDS) for this compound was not located, the following recommendations are based on the known hazards of Valsartan, its parent compound. Valsartan is classified as a substance suspected of damaging fertility or the unborn child and is harmful to aquatic life with long-lasting effects[1][2].
Personal Protective Equipment (PPE)
Appropriate PPE is critical to prevent accidental exposure. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Protection Type | Recommended PPE | Specifications & Best Practices |
| Eye and Face Protection | Safety goggles or a face shield | Must be worn at all times in the laboratory. A face shield is recommended when there is a risk of splashes or generating aerosols[2][3]. |
| Hand Protection | Impermeable chemical-resistant gloves | Nitrile or neoprene gloves are generally suitable. Due to the absence of specific testing, it is crucial to change gloves immediately if contaminated[1]. Double gloving is recommended for handling potent compounds. |
| Body Protection | Laboratory coat or impervious protective clothing | A fully buttoned lab coat should be worn. For larger quantities or tasks with a higher risk of contamination, a disposable gown or coveralls made of a material like Tyvek® is recommended to provide a barrier against solid particles[4][5]. |
| Respiratory Protection | Not typically required for small-scale laboratory work with adequate engineering controls. | A dust respirator or a respirator with an appropriate filter should be used if there is a risk of generating dust or aerosols, or if working outside of a ventilated enclosure[3]. Consult with your institution's environmental health and safety (EHS) department for specific respirator recommendations. |
Engineering Controls
To minimize inhalation exposure, all weighing and handling of powdered this compound should be conducted in a certified chemical fume hood, a glove box, or a similar ventilated enclosure.
Handling and Storage Procedures
-
Receiving and Unpacking : Inspect packages for damage upon receipt. Wear appropriate PPE when unpacking.
-
Storage : Store this compound in a well-ventilated, designated area, away from incompatible materials. The container should be tightly sealed and clearly labeled. Store it in a locked cabinet or area to restrict access[1][3].
-
Weighing and Aliquoting : Perform these tasks in a chemical fume hood to contain any airborne particles. Use tools and equipment dedicated to potent compounds to prevent cross-contamination.
-
Spill Management : In case of a spill, evacuate the immediate area. Wearing appropriate PPE, cover the spill with an absorbent material. Clean the area with a suitable deactivating solution or soap and water. Collect all contaminated materials in a sealed container for proper disposal.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and harm to aquatic life[1][2].
-
Waste Categorization : All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, should be considered hazardous chemical waste.
-
Waste Collection : Collect all solid and liquid waste in clearly labeled, sealed, and leak-proof containers. Do not mix with other waste streams unless specifically instructed by your institution's EHS department.
-
Disposal Route : Dispose of the chemical waste through an authorized waste management company. Follow all local, regional, and national regulations for hazardous waste disposal[1][2][3]. Do not dispose of this compound down the drain or in the regular trash[6][7].
Emergency Procedures
-
In case of skin contact : Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing[3].
-
In case of eye contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[3].
-
If inhaled : Move the person to fresh air and seek medical attention if symptoms occur.
-
If swallowed : Rinse mouth with water and seek immediate medical attention[2][8].
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound from receipt to disposal, emphasizing safety at each step.
Caption: Workflow for Safe Handling of this compound.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 5. DuPont e-guide explains how to protect workers from the risk of highly potent pharmaceutical ingredients [cleanroomtechnology.com]
- 6. epa.gov [epa.gov]
- 7. dea.gov [dea.gov]
- 8. Valsartan - Safety Data Sheet [chemicalbook.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
